Ethyl 3-(chloroformyl)carbazate
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
15429-42-2 |
|---|---|
Molecular Formula |
C4H7ClN2O3 |
Molecular Weight |
166.56 g/mol |
IUPAC Name |
ethyl N-(carbonochloridoylamino)carbamate |
InChI |
InChI=1S/C4H7ClN2O3/c1-2-10-4(9)7-6-3(5)8/h2H2,1H3,(H,6,8)(H,7,9) |
InChI Key |
OUYPEOIQRFGKLG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NNC(=O)Cl |
Canonical SMILES |
CCOC(=O)NNC(=O)Cl |
Other CAS No. |
15429-42-2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-(chloroformyl)carbazate (CAS: 15429-42-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(chloroformyl)carbazate, with the CAS number 15429-42-2, is a reactive chemical intermediate of significant interest in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. Its bifunctional nature, possessing both a carbazate moiety and a reactive chloroformyl group, makes it a versatile building block for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, ureas, and other derivatives with potential biological activity. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its utility for researchers and professionals in the pharmaceutical sciences.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical databases.[1]
| Property | Value |
| CAS Number | 15429-42-2[1] |
| Molecular Formula | C4H7ClN2O3[1] |
| Molecular Weight | 166.56 g/mol [1] |
| IUPAC Name | ethyl 2-(chlorocarbonyl)hydrazine-1-carboxylate[1] |
| Synonyms | Ethyl 2-(chlorocarbonyl)hydrazinecarboxylate, Hydrazinecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester[1] |
| Appearance | Not explicitly stated, likely a solid or liquid |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
| Solubility | Not explicitly stated, likely soluble in organic solvents |
| LogP | 0.00863 (Computed)[1] |
Synthesis of this compound
This compound is typically synthesized from its precursor, ethyl carbazate, through the reaction with a phosgene equivalent. Triphosgene (bis(trichloromethyl) carbonate) is a safer and more easily handled alternative to phosgene gas for this transformation. The reaction involves the acylation of the terminal nitrogen of ethyl carbazate with the chloroformyl group.
Experimental Protocol: Synthesis from Ethyl Carbazate and Triphosgene
This protocol is based on general procedures for the synthesis of chloroformates from amines or hydrazines using triphosgene.[2][3]
Materials:
-
Ethyl carbazate
-
Triphosgene
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl carbazate (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene (0.34 equivalents) in anhydrous dichloromethane.
-
Slowly add the triphosgene solution to the stirred solution of ethyl carbazate via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add a non-nucleophilic base (1.0 equivalent) dropwise to the reaction mixture.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be filtered to remove any precipitated salts.
-
The filtrate is then concentrated under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography if necessary.
Safety Note: Phosgene and its equivalents are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Reactivity and Applications in Drug Development
The primary utility of this compound lies in the high reactivity of its chloroformyl group towards nucleophiles. This allows for the facile introduction of the ethoxycarbonylhydrazinylcarbonyl moiety into various molecules, a common structural motif in pharmaceuticals.
Synthesis of Substituted Semicarbazides
This compound is an excellent reagent for the preparation of 1-ethoxycarbonyl-4-substituted-semicarbazides. These compounds are valuable intermediates in the synthesis of various heterocyclic systems, such as urazoles.[4]
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
A suitable solvent (e.g., dichloromethane, tetrahydrofuran)
-
A base (e.g., triethylamine)
Procedure:
-
Dissolve the primary amine (1.0 equivalent) and triethylamine (1.1 equivalents) in the chosen solvent in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the cooled amine solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude semicarbazide derivative.
-
Purify the product by recrystallization or column chromatography.
References
- 1. This compound | C4H7ClN2O3 | CID 84905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8969550B2 - Process for the synthesis of cyclic carbamates - Google Patents [patents.google.com]
- 4. Solid-state Synthesis of 1-Ethoxycarbonyl-4-substituted-semicarbazides - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Ethyl 3-(chloroformyl)carbazate: Synonyms, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(chloroformyl)carbazate, a versatile reagent in organic synthesis, serves as a crucial building block for the introduction of a carbazate moiety into various molecular scaffolds. This document provides a comprehensive overview of its synonyms, alternative names, and key physicochemical properties. It further details experimental protocols for its synthesis and its application in the preparation of valuable heterocyclic compounds, particularly 4-substituted-1,2,4-triazolidine-3,5-diones (urazoles). The provided methodologies aim to equip researchers in drug discovery and development with the necessary information for the effective utilization of this compound.
Nomenclature and Identification
This compound is known by several alternative names and identifiers, which are essential for comprehensive literature and database searches.
| Type | Identifier |
| Systematic Name | Ethyl 2-(chloroformyl)hydrazine-1-carboxylate |
| IUPAC Name | ethyl N-(chloroformyl)hydrazinecarboxylate[1] |
| CAS Registry Number | 15429-42-2[1][2] |
| EC Number | 239-438-4[1][2] |
| PubChem CID | 84905[1] |
| Common Synonyms | 2-Carbethoxyhydrazinecarbonyl chloride, Ethyl 2-(chlorocarbonyl)hydrazinecarboxylate[1], Ethyl carbazate-N-carbonyl chloride, Ethyl chloroformylcarbazate[3], Hydrazinecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester[1][2] |
Physicochemical Properties
A summary of the key computed physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its reactivity, solubility, and handling characteristics.
| Property | Value | Source |
| Molecular Formula | C4H7ClN2O3 | PubChem[1] |
| Molecular Weight | 166.56 g/mol | PubChem[1] |
| Appearance | White crystalline solid (based on related compounds) | N/A |
| XLogP3 | 0.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | ECHEMI[3] |
| Hydrogen Bond Acceptor Count | 3 | ECHEMI[3] |
| Rotatable Bond Count | 3 | ECHEMI[3] |
| Exact Mass | 166.0145198 g/mol | PubChem[1] |
| Topological Polar Surface Area | 67.4 Ų | ECHEMI[3] |
Synthesis and Experimental Protocols
Synthesis of this compound
This compound is typically synthesized by the reaction of ethyl carbazate with phosgene or a phosgene equivalent, such as triphosgene. The use of triphosgene is generally preferred due to its solid state and safer handling properties compared to gaseous phosgene.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol:
-
Materials: Ethyl carbazate, triphosgene, anhydrous inert solvent (e.g., dichloromethane, 1,4-dioxane), base (e.g., cesium carbonate, pyridine).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl carbazate in an anhydrous inert solvent.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of triphosgene in the same anhydrous solvent.
-
Slowly add the triphosgene solution to the ethyl carbazate solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically used in the next step without isolation of the intermediate this compound, as it can be sensitive to moisture.
-
Application in the Synthesis of 4-Substituted-1,2,4-triazolidine-3,5-diones (Urazoles)
A primary application of this compound is in the one-pot synthesis of urazoles, which are important precursors for various biologically active compounds.
Reaction Workflow:
Caption: One-pot synthesis of Urazoles.
Experimental Protocol for the One-Pot Synthesis of 4-Aryl-1,2,4-triazolidine-3,5-diones:
-
Materials: Substituted aniline, triphosgene, ethyl carbazate, cesium carbonate, anhydrous 1,4-dioxane.
-
Procedure:
-
To a solution of the substituted aniline (1.0 mmol) and cesium carbonate (1.2 mmol) in anhydrous 1,4-dioxane (10 mL), add triphosgene (0.4 mmol) in one portion at room temperature.
-
Stir the mixture for 30 minutes at room temperature.
-
Add ethyl carbazate (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 100 °C) and monitor the reaction progress by TLC.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove any inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 4-aryl-1,2,4-triazolidine-3,5-dione.
-
Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis. Its ability to be generated in situ from readily available starting materials and its subsequent reaction with nucleophiles make it a key component in the efficient synthesis of a variety of heterocyclic compounds, particularly urazole derivatives. The experimental protocols provided herein offer a practical guide for researchers in the fields of medicinal chemistry and drug development to utilize this versatile reagent in their synthetic endeavors. Careful handling and anhydrous conditions are paramount for successful and reproducible results.
References
"Ethyl 2-(chlorocarbonyl)hydrazine-1-carboxylate" properties
An In-depth Technical Guide to Ethyl 2-(chlorocarbonyl)hydrazine-1-carboxylate
Introduction
Ethyl 2-(chlorocarbonyl)hydrazine-1-carboxylate, also known as ethyl chloroformylcarbazate, is a bifunctional chemical reagent of significant interest to researchers in organic synthesis and medicinal chemistry. Its structure incorporates two key reactive moieties: a terminal chlorocarbonyl group and a hydrazinecarboxylate functionality. The chlorocarbonyl group acts as a potent acylating agent, while the hydrazine portion serves as a versatile nucleophile and a precursor for various nitrogen-containing heterocycles. This unique combination makes it a valuable building block for the synthesis of complex organic molecules, including novel scaffolds for drug discovery and development. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and handling protocols for professionals in the field.
Chemical and Physical Properties
The fundamental properties of Ethyl 2-(chlorocarbonyl)hydrazine-1-carboxylate are summarized below. These computed properties provide a foundational understanding of the molecule's characteristics.
| Property | Value | Reference |
| CAS Number | 15429-42-2 | [1] |
| Molecular Formula | C₄H₇ClN₂O₃ | [1] |
| Molecular Weight | 166.56 g/mol | [1] |
| Synonyms | Ethyl chloroformylcarbazate, Carbazic acid, 3-(chloroformyl)-, ethyl ester | [1] |
| Exact Mass | 166.0145198 u | [1] |
| XLogP3 | 0.9 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Topological Polar Surface Area | 67.4 Ų | [1] |
Synthesis Workflow
The synthesis of Ethyl 2-(chlorocarbonyl)hydrazine-1-carboxylate is typically achieved in a two-step process. The first step involves the formation of the precursor, ethyl hydrazinecarboxylate (also known as ethyl carbazate), from the reaction of a carbonate derivative with hydrazine. The subsequent step introduces the reactive chlorocarbonyl group.
Reactivity and Applications in Drug Development
The dual functionality of Ethyl 2-(chlorocarbonyl)hydrazine-1-carboxylate makes it a highly versatile reagent.
-
Acylation Reactions: The chlorocarbonyl group is highly electrophilic and reacts readily with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form stable urea, carbamate, and thiocarbamate linkages, respectively. This reactivity is often exploited to link the hydrazinecarboxylate moiety to other molecules.
-
Heterocycle Synthesis: The hydrazine group is a cornerstone in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.[2] Following an initial acylation reaction, the hydrazine moiety can undergo cyclization reactions to form rings such as 1,3,4-oxadiazoles, pyrazoles, and triazoles.[2][3]
-
Hydrazone Formation: The hydrazine can react with aldehydes and ketones to form hydrazones. Hydrazone derivatives are themselves a class of compounds investigated for a wide array of biological activities, including antimicrobial and anticancer properties.[4]
-
Precursor for Bioactive Molecules: Derivatives of hydrazinecarboxylate have been synthesized and evaluated for various therapeutic applications, including anticonvulsant activity, highlighting the utility of this core structure in medicinal chemistry.[5]
The following diagram illustrates a general reaction scheme where the compound acts as a linker between two different molecular fragments, R¹ and R².
Experimental Protocols
Step 1: Synthesis of Ethyl Hydrazinecarboxylate (Precursor) [6]
This procedure is adapted from established methods for the synthesis of ethyl carbazate.[6]
-
Apparatus Setup: A round-bottomed flask is equipped with a reflux condenser and a magnetic stirrer.
-
Reagents: Diethyl carbonate (1.0 mole) is added to the flask.
-
Reaction Initiation: Hydrazine hydrate (1.0 mole) is added dropwise to the stirred diethyl carbonate. The reaction can be exothermic, and cooling may be necessary to maintain control.
-
Reaction Conditions: After the addition is complete, the mixture is heated to reflux for 3-4 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature. The excess reactants and ethanol byproduct are removed under reduced pressure. The resulting crude ethyl hydrazinecarboxylate can be purified by vacuum distillation.
Step 2: Synthesis of Ethyl 2-(chlorocarbonyl)hydrazine-1-carboxylate (Representative Protocol)
WARNING: This reaction involves phosgene or its equivalents, which are extremely toxic. This procedure must be performed by trained personnel in a certified high-performance fume hood with continuous monitoring and appropriate safety measures in place.
-
Apparatus Setup: A three-necked, oven-dried round-bottomed flask is equipped with a magnetic stirrer, a dropping funnel, and an inert gas (e.g., nitrogen or argon) inlet. The outlet is connected to a scrubber system containing a sodium hydroxide solution to neutralize any unreacted phosgene and HCl gas.
-
Reagents: Ethyl hydrazinecarboxylate (1.0 mole), synthesized in Step 1, is dissolved in an anhydrous, inert solvent (e.g., dichloromethane or toluene) in the flask and cooled to 0°C in an ice bath.
-
Reaction: A solution of triphosgene (0.34 mole, a safer solid phosgene equivalent) in the same anhydrous solvent is added dropwise from the dropping funnel to the cooled, stirred solution of ethyl hydrazinecarboxylate over 1-2 hours. A non-nucleophilic base (e.g., pyridine or triethylamine) may be required to scavenge the HCl byproduct.
-
Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: The reaction mixture is filtered to remove any precipitated salts. The solvent is carefully removed from the filtrate under reduced pressure, ensuring the temperature remains low to avoid decomposition of the product. The resulting crude product, Ethyl 2-(chlorocarbonyl)hydrazine-1-carboxylate, is typically used immediately in subsequent steps due to its reactivity and potential instability. Further purification by vacuum distillation is possible but must be conducted with extreme care.
Safety and Handling
Detailed safety data for Ethyl 2-(chlorocarbonyl)hydrazine-1-carboxylate is not widely published. However, based on its structure and the known hazards of its precursors, stringent safety protocols are mandatory.
-
Precursor Hazards: The precursor, ethyl hydrazinecarboxylate, is classified as toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7]
-
Acyl Chloride Hazards: The chlorocarbonyl group makes the compound a reactive acyl chloride. Such compounds are typically corrosive, lachrymatory, and react violently with water and other protic solvents to release corrosive hydrogen chloride gas.
-
Handling Recommendations:
-
Always handle the compound in a high-efficiency chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles.
-
Work under anhydrous conditions and in an inert atmosphere to prevent hydrolysis.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Keep away from water, alcohols, amines, and strong bases.
-
In case of a spill, use an inert absorbent material and dispose of it as hazardous chemical waste according to institutional guidelines.
-
Conclusion
Ethyl 2-(chlorocarbonyl)hydrazine-1-carboxylate is a valuable and highly reactive bifunctional building block. Its ability to act as both an acylating agent and a precursor to hydrazones and heterocycles makes it a powerful tool for synthetic chemists, particularly in the construction of novel molecules for pharmaceutical and materials science applications. Due to its inherent reactivity and the hazardous nature of the reagents used in its synthesis, it must be handled with appropriate expertise and under strict safety protocols.
References
- 1. echemi.com [echemi.com]
- 2. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and anticonvulsant activity of ethyl 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Hydrazinecarboxylic acid, ethyl ester | C3H8N2O2 | CID 20064 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Characterization of Ethyl 3-(chloroformyl)carbazate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(chloroformyl)carbazate, also known as ethyl 2-(chlorocarbonyl)hydrazinecarboxylate, is a reactive chemical intermediate of interest in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its structure combines the functionalities of a carbazate and a chloroformyl group, making it a versatile building block for the introduction of the ethoxycarbonylhydrazide moiety. This guide summarizes the available information on its synthesis, properties, and handling.
Physicochemical Properties
The known properties of this compound are summarized in the table below. This data is primarily sourced from publicly available chemical databases.
| Property | Value | Source |
| Molecular Formula | C₄H₇ClN₂O₃ | PubChem[1] |
| Molecular Weight | 166.56 g/mol | PubChem[1] |
| CAS Number | 15429-42-2 | PubChem[1] |
| IUPAC Name | ethyl N-(carbonochloridoylamino)carbamate | PubChem[1] |
| Synonyms | Ethyl 2-(chlorocarbonyl)hydrazinecarboxylate, 2-Carbethoxyhydrazinecarbonyl chloride | PubChem[1] |
| Appearance | Not explicitly reported, likely a solid or liquid | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Not reported | - |
Synthesis
A definitive, step-by-step experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, based on established chemical principles, the most plausible synthetic route involves a two-step process:
-
Synthesis of the precursor, Ethyl Carbazate.
-
Reaction of Ethyl Carbazate with a phosgene equivalent.
Experimental Protocol: Synthesis of Ethyl Carbazate
The synthesis of the precursor, ethyl carbazate, is well-documented. A common and effective method involves the reaction of diethyl carbonate with hydrazine hydrate.
Materials:
-
Diethyl carbonate
-
Hydrazine hydrate (100%)
-
Reflux condenser
-
Round-bottomed flask
-
Heating mantle
-
Vigreux column
-
Distillation apparatus
Procedure:
-
In a 1-liter round-bottomed flask, combine 236 g (2.00 moles) of diethyl carbonate and 100 g (2.00 moles) of 100% hydrazine hydrate.
-
Equip the flask with a reflux condenser and heat the mixture on a steam bath for 3.5 hours.
-
After the reflux period, transfer the reaction mixture to a 500-ml round-bottomed flask.
-
Assemble a distillation apparatus with a 15-cm Vigreux column.
-
Distill the mixture under reduced pressure. The product, ethyl carbazate, will be collected as a colorless liquid. The boiling point is reported as 102-103 °C at 18 mm Hg.
-
The expected yield is approximately 77-85%. The product may crystallize upon standing, with a reported melting point of 45-47 °C.
Proposed Synthesis of this compound
The conversion of ethyl carbazate to this compound would likely involve its reaction with a phosgene equivalent, such as triphosgene or diphosgene. Triphosgene is often preferred as it is a safer, solid alternative to gaseous phosgene.[2]
Proposed Reaction:
The reaction would proceed by the nucleophilic attack of the terminal nitrogen of ethyl carbazate on a carbonyl carbon of the phosgene equivalent, leading to the formation of the chloroformyl derivative.
General Considerations:
-
Solvent: An inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) would be suitable.
-
Base: A non-nucleophilic base, such as triethylamine or pyridine, would be required to neutralize the HCl generated during the reaction.
-
Temperature: The reaction would likely need to be carried out at low temperatures (e.g., 0 °C to room temperature) to control the reactivity of the phosgene equivalent and minimize side reactions.
-
Stoichiometry: Careful control of the stoichiometry would be crucial to avoid the formation of undesired byproducts.
Illustrative Workflow Diagram:
Caption: Proposed two-step synthesis of this compound.
Characterization
Expected Spectroscopic Features:
-
¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), and N-H protons. The chemical shifts of the N-H protons would be dependent on the solvent and concentration.
-
¹³C NMR: Resonances for the carbonyl carbons of the ester and the chloroformyl group, as well as the two carbons of the ethyl group.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretching, C=O stretching of the ester and the chloroformyl group, and C-O stretching.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight (166.56 g/mol ) and characteristic fragmentation patterns.
An HPLC method for the analysis of this compound has been reported, which can be used to assess purity. The method utilizes a reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid.
Safety and Handling
Specific safety data for this compound is not available. However, based on its structure and the nature of its precursors and likely reactants, the following precautions are strongly advised:
-
High Toxicity: Chloroformylating agents like phosgene and its equivalents are highly toxic and corrosive. The product, this compound, should be handled with extreme caution as it is likely to be toxic, corrosive, and a lachrymator.
-
Moisture Sensitivity: The chloroformyl group is highly susceptible to hydrolysis. The compound should be handled and stored under anhydrous conditions to prevent decomposition.
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.
-
In case of exposure:
-
Inhalation: Move to fresh air immediately. Seek urgent medical attention.
-
Skin contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal: All waste materials should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a potentially valuable synthetic intermediate. While its precursor, ethyl carbazate, is readily synthesized, a detailed and fully characterized protocol for the preparation of the title compound is not currently available in the public domain. Researchers intending to work with this compound should proceed with caution, drawing upon the general principles of handling highly reactive and potentially toxic chemical reagents. The development and publication of a robust synthetic and characterization protocol would be a valuable contribution to the field of organic chemistry.
References
An In-depth Technical Guide on the Physicochemical Properties of Ethyl 3-(chloroformyl)carbazate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(chloroformyl)carbazate, also known as ethyl 2-(chlorocarbonyl)hydrazine-1-carboxylate, is a reactive chemical intermediate of significant interest in synthetic organic chemistry, particularly in the realm of pharmaceutical development. Its bifunctional nature, featuring both a carbazate and a chloroformyl group, makes it a versatile building block for the construction of a variety of heterocyclic compounds. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols, and its role in synthetic applications.
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. It is important to note that while some experimental data for related compounds are available, specific experimental values for the melting and boiling points of this compound are not readily found in the surveyed literature. The presented data is primarily based on computational predictions from established chemical databases.
| Property | Value | Source |
| Molecular Formula | C₄H₇ClN₂O₃ | PubChem[1] |
| Molecular Weight | 166.56 g/mol | PubChem[1] |
| CAS Number | 15429-42-2 | PubChem[1] |
| IUPAC Name | ethyl N-(carbonochloridoylamino)carbamate | PubChem[1] |
| Synonyms | Ethyl 2-(chlorocarbonyl)hydrazinecarboxylate, 2-Carbethoxyhydrazinecarbonyl chloride | PubChem[1] |
| Predicted XLogP3 | 0.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 166.0145198 | PubChem[1] |
| Monoisotopic Mass | 166.0145198 | PubChem[1] |
Synthesis
A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, the general synthesis of N-alkoxycarbonylamino-N'-carbonyl chlorides can be inferred from established chemical principles. The most probable synthetic route involves the reaction of ethyl carbazate with a phosgene equivalent.
Conceptual Synthesis Workflow:
Conceptual Synthesis of this compound.
Experimental Considerations (General Protocol):
The synthesis would likely involve the slow addition of a phosgene source (e.g., triphosgene, a safer alternative to phosgene gas) to a cooled solution of ethyl carbazate in an inert aprotic solvent, such as dichloromethane, in the presence of a base (e.g., triethylamine or pyridine) to scavenge the generated HCl. The reaction progress would be monitored by a suitable technique like thin-layer chromatography (TLC). Upon completion, the reaction mixture would be worked up by washing with water and brine, followed by drying of the organic layer and removal of the solvent under reduced pressure to yield the crude product. Purification could be achieved by distillation under high vacuum or by column chromatography.
Analytical Protocols
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method has been described for the analysis of this compound.[2]
-
Column: Newcrom R1
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[2]
-
Detection: The detection method is not specified but would typically be UV detection at a suitable wavelength.
This method is scalable and can be adapted for preparative separation to isolate impurities.[2]
Reactivity and Applications in Drug Development
This compound is a valuable precursor for the synthesis of various heterocyclic systems due to its two reactive sites. The chloroformyl group is a highly reactive acylating agent, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles. The carbazate moiety provides a versatile handle for subsequent cyclization reactions.
Synthesis of Heterocycles:
This reagent is particularly useful in the synthesis of five-membered aromatic rings containing multiple heteroatoms, which are common motifs in many pharmaceutical agents.
-
Triazolones: Reaction of this compound with primary amines can lead to the formation of urea derivatives, which can then undergo intramolecular cyclization to yield 1,2,4-triazolidine-3,5-diones. A one-pot synthesis of 4-substituted-1,2,4-triazolidin-3,5-diones has been reported using primary amines, triphosgene, and ethyl carbazate, where a similar intermediate is proposed to form in situ.[3]
-
Oxadiazolones and Thiadiazolones: The chloroformyl carbazate moiety can also serve as a precursor for the construction of oxadiazolone and thiadiazolone rings through reactions with appropriate cyclizing agents.
Reaction Scheme for Heterocycle Synthesis:
General reaction pathways of this compound.
The ability to readily generate these heterocyclic cores makes this compound a valuable tool for medicinal chemists in the design and synthesis of novel drug candidates. The specific substituents on the resulting heterocyclic rings can be varied to modulate the pharmacological properties of the target molecules.
Safety and Handling
Specific safety data for this compound is not detailed in the available literature. However, based on its structure, it should be handled with caution. The presence of a chloroformyl group suggests that it is likely to be corrosive, a lachrymator, and moisture-sensitive. It will react with water to release hydrochloric acid. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a highly reactive and versatile chemical intermediate with significant potential in the synthesis of pharmaceutically relevant heterocyclic compounds. While detailed experimental data on its physicochemical properties are sparse, its synthetic utility is evident from the reactivity of its functional groups. Further research into its specific reactions and the biological activities of its derivatives would be a valuable contribution to the field of drug discovery. Researchers and drug development professionals can leverage the reactivity of this compound to access a diverse range of molecular architectures for the development of new therapeutic agents.
References
An In-depth Technical Guide to the Stability and Storage of Ethyl 3-(chloroformyl)carbazate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 3-(chloroformyl)carbazate is a reactive chemical intermediate that requires careful handling and storage to maintain its integrity. Due to the presence of a chloroformyl group, it is presumed to be highly sensitive to moisture and susceptible to thermal degradation under certain conditions. This document provides a comprehensive overview of the inferred stability profile of this compound, recommended storage conditions, and best practices for its handling to ensure the safety of laboratory personnel and the quality of experimental outcomes.
Inferred Chemical Stability
The stability of this compound is primarily dictated by the reactivity of the chloroformate functional group. Chloroformates are analogous to acyl chlorides in their reactivity and are known to be susceptible to nucleophilic attack, particularly by water.[1][2]
2.1 Hydrolytic Stability
The primary degradation pathway for this compound is expected to be hydrolysis. In the presence of moisture, the chloroformyl group will likely hydrolyze to a carboxylic acid, which is unstable and subsequently decomposes to release carbon dioxide and hydrogen chloride.[3] The carbazate moiety may also be affected. Lower molecular weight chloroformates, such as those with ethyl groups, tend to hydrolyze rapidly in water at room temperature.[3][4]
Potential Hydrolysis Pathway
Caption: Inferred hydrolytic decomposition of this compound.
2.2 Thermal Stability
The thermal stability of chloroformates is influenced by the nature of the alkyl substituent.[3] Primary alkyl chloroformates, such as the ethyl derivative, are generally more stable than their secondary or tertiary counterparts.[3][4] However, prolonged exposure to elevated temperatures can lead to decomposition, potentially yielding the corresponding alkyl chloride and carbon dioxide.[1]
Recommended Storage and Handling Protocols
Given the inferred sensitivity of this compound, stringent storage and handling procedures are paramount.
3.1 Storage Conditions
The following table summarizes the recommended storage conditions based on the properties of analogous compounds.
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C. | Low temperatures slow down potential decomposition pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents exposure to atmospheric moisture, which can cause hydrolysis. |
| Container | Use a tightly sealed, amber glass bottle with a PTFE-lined cap or a specialized system like a Sure/Seal™ bottle.[5] | Protects from light and ensures a moisture-tight seal. PTFE is chemically resistant. |
| Location | Store in a dedicated, well-ventilated, and dry area for reactive and moisture-sensitive chemicals. | Ensures safety and prevents accidental exposure to incompatible substances. |
| Desiccation | Store the container within a desiccator containing a suitable drying agent. | Provides an additional layer of protection against moisture ingress. |
3.2 Handling Procedures
All handling of this compound should be performed by trained personnel in a controlled laboratory environment.
General Handling Workflow
Caption: Workflow for handling moisture-sensitive reagents.
Experimental Protocols for Stability Assessment (General)
While specific protocols for this compound are not available, the following are general methodologies that can be adapted to assess its stability.
4.1 Protocol for Assessing Hydrolytic Stability
-
Preparation of Solutions: Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., acetonitrile or dichloromethane).
-
Incubation: Aliquot the stock solution into several vials. To each vial, add a specific amount of water to achieve different moisture levels. Include a control vial with no added water.
-
Time Points: Incubate the vials at a controlled temperature (e.g., 25°C). At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction in one of the vials.
-
Analysis: Analyze the samples by a suitable analytical method, such as HPLC or GC-MS, to quantify the remaining amount of this compound and identify any degradation products.
-
Data Analysis: Plot the concentration of this compound versus time to determine the rate of hydrolysis.
4.2 Protocol for Assessing Thermal Stability
-
Sample Preparation: Place a known amount of this compound into several sealed vials under an inert atmosphere.
-
Incubation: Place the vials in ovens or heating blocks set to different temperatures (e.g., 40°C, 60°C, 80°C). Include a control sample stored at the recommended storage temperature (-20°C).
-
Time Points: At specified time intervals, remove a vial from each temperature and allow it to cool to room temperature.
-
Analysis: Dissolve the contents of each vial in a suitable dry solvent and analyze using HPLC or GC-MS to determine the purity and identify any degradants.
-
Data Analysis: Compare the purity of the heated samples to the control to assess the extent of thermal degradation.
Potential Reactions and Incompatibilities
Due to its reactivity, this compound is incompatible with a range of substances.
Incompatible Materials
| Class of Compound | Potential Reaction |
| Water | Rapid hydrolysis.[3] |
| Alcohols | Forms carbonate esters.[1] |
| Amines | Forms carbamates.[1] |
| Strong Bases | Promotes decomposition and polymerization. |
| Strong Oxidizers | May lead to vigorous and potentially explosive reactions. |
| Nucleophiles | Reacts with various nucleophiles at the electrophilic carbonyl carbon. |
Conclusion
While specific data is lacking, the chemical nature of this compound strongly suggests that it is a moisture- and potentially thermally-sensitive compound. Researchers, scientists, and drug development professionals should adhere to stringent anhydrous and low-temperature storage and handling techniques to ensure the compound's stability and the reliability of their experimental results. The general protocols and recommendations provided in this guide offer a framework for the safe and effective use of this reactive intermediate.
References
- 1. Chloroformate - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Ethyl 3-(chloroformyl)carbazate: A Technical Guide to Safe Handling and Precautions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Material Safety Data Sheet (MSDS) or detailed toxicological data for Ethyl 3-(chloroformyl)carbazate could be located. The following guide is based on the known hazards of analogous compounds, specifically acyl chlorides and chloroformates. It is imperative that this compound is handled with extreme caution, assuming it is highly toxic, corrosive, and reactive.
Executive Summary
This compound is a reactive chemical intermediate expected to possess significant hazards due to the presence of a chloroformyl group attached to a carbazate backbone. This guide provides a detailed overview of the anticipated safety and handling precautions necessary to mitigate risks during its use in a laboratory or drug development setting. The information herein is extrapolated from data on related chemical classes, including acyl chlorides and chloroformates, and should be considered a baseline for safe laboratory practices.
Anticipated Hazard Profile
The primary hazards associated with this compound are derived from its reactive chloroformyl moiety. This functional group is known to be highly susceptible to nucleophilic attack, leading to vigorous and potentially hazardous reactions.
Table 1: Anticipated GHS Hazard Classification
| Hazard Class | Hazard Category | Anticipated Hazard Statement |
| Acute Toxicity, Inhalation | Category 2 | Fatal if inhaled |
| Acute Toxicity, Dermal | Category 3 | Toxic in contact with skin |
| Acute Toxicity, Oral | Category 3 | Toxic if swallowed |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage |
| Sensitization, Respiratory | Category 1 | May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| Specific Target Organ Toxicity | Single Exposure | May cause respiratory irritation |
Table 2: Inferred Physical and Chemical Hazards
| Property | Anticipated Hazard |
| Reactivity with Water | Reacts violently with water, releasing toxic and corrosive gases (e.g., HCl, phosgene). |
| Reactivity with Alcohols & Amines | Reacts violently with alcohols and amines.[1] |
| Thermal Stability | Decomposes on heating, producing toxic fumes including hydrogen chloride and potentially phosgene.[2] |
| Corrosivity | Corrosive to metals in the presence of moisture. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound. The following table outlines the minimum required PPE.
Table 3: Recommended Personal Protective Equipment (PPE)
| Body Part | Recommended Protection | Specification |
| Respiratory | Full-face respirator with a combination cartridge for organic vapors and acid gases. | A self-contained breathing apparatus (SCBA) may be necessary for large-scale work or in case of spills.[3] |
| Eyes/Face | Chemical splash goggles and a face shield. | Must be worn over the full-face respirator. |
| Hands | Chemical-resistant gloves. | Butyl rubber or Viton™ are recommended. Double gloving is advised. |
| Body | Chemical-resistant apron or suit. | Should be made of a material resistant to corrosive chemicals. |
| Feet | Closed-toe shoes and chemical-resistant boot covers. | Ensure full coverage and no exposed skin. |
Engineering Controls
Proper engineering controls are the first line of defense in minimizing exposure to hazardous chemicals.
-
Fume Hood: All work with this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
Ventilation: The laboratory should be well-ventilated with a system that prevents the recirculation of exhaust air.
-
Emergency Equipment: An emergency shower and eyewash station must be readily accessible and tested regularly.
Handling and Storage Procedures
Strict protocols for handling and storage are essential to prevent accidents and exposure.
Handling
-
Moisture Sensitivity: This compound is expected to be extremely sensitive to moisture. Handle under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid Inhalation and Contact: Avoid all personal contact, including inhalation of vapors.[4]
-
Dispensing: Use a syringe or cannula for transferring the liquid. If it is a solid, handle it in a glove box.
-
Grounding: All equipment used when handling the product must be grounded to prevent static discharge, which could be an ignition source.[5][6]
Storage
-
Container: Store in a tightly sealed, corrosion-resistant container.
-
Environment: Keep in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.
-
Incompatible Materials: Store away from water, alcohols, amines, bases, and oxidizing agents.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Response
-
Evacuation: Immediately evacuate the area and alert others.
-
Ventilation: Ensure the area is well-ventilated, but do not direct airflow towards individuals.
-
Containment: For small spills, absorb with an inert, dry material such as sand or vermiculite. Do not use combustible materials like paper towels.
-
Neutralization: Cautiously neutralize the residue with a dilute solution of sodium bicarbonate.
-
Cleanup: Collect the absorbed material into a sealed container for hazardous waste disposal.
First Aid Measures
Table 4: First Aid Procedures
| Exposure Route | First Aid Action |
| Inhalation | Move the person to fresh air. If breathing has stopped, begin rescue breathing. Seek immediate medical attention.[5][7] |
| Skin Contact | Immediately flush the skin with large amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][7] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Experimental Protocols: General Safety Workflow
The following diagram illustrates a logical workflow for safely conducting an experiment with this compound.
Caption: A logical workflow for handling this compound.
Conclusion
References
- 1. Acyl chloride - Wikipedia [en.wikipedia.org]
- 2. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]
- 3. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. ETHYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. chemos.de [chemos.de]
- 7. nj.gov [nj.gov]
- 8. valsynthese.ch [valsynthese.ch]
Theoretical and Structural Analysis of Ethyl 3-(chloroformyl)carbazate: A Computational Chemistry Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Ethyl 3-(chloroformyl)carbazate is a reactive chemical intermediate with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its three-dimensional structure, electronic properties, and conformational flexibility is crucial for predicting its reactivity and designing novel synthetic pathways. This whitepaper presents a comprehensive theoretical framework for the structural elucidation of this compound using computational chemistry methods. It outlines detailed protocols for quantum chemical calculations, summarizes expected quantitative data, and provides visualizations of the molecule's structure and proposed synthetic workflow. While extensive experimental and theoretical studies on this specific molecule are not widely published, this guide establishes a robust methodology for its in-silico investigation, drawing parallels from structurally related compounds.
Introduction to this compound
This compound, with the chemical formula C₄H₇ClN₂O₃, is a derivative of carbazic acid.[1] Its structure incorporates a reactive chloroformyl group attached to a carbazate backbone, making it a valuable building block for the synthesis of various heterocyclic compounds and other complex organic molecules. The presence of multiple functional groups, including an ester, an amide-like linkage, and the acyl chloride, suggests a rich and complex chemical behavior. Understanding the interplay of these groups through theoretical studies can provide significant insights into its stability, reactivity, and potential as a precursor in drug design.
Molecular Structure and Physicochemical Properties
The fundamental properties of this compound, as computed by PubChem, are summarized below. These values serve as a baseline for more advanced theoretical calculations.
| Property | Value | Source |
| Molecular Formula | C₄H₇ClN₂O₃ | PubChem[1] |
| Molecular Weight | 166.56 g/mol | PubChem[1] |
| IUPAC Name | ethyl N-(carbonochloridoylamino)carbamate | PubChem[1] |
| CAS Number | 15429-42-2 | PubChem[1] |
| InChIKey | OUYPEOIQRFGKLG-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | CCOC(=O)NNC(=O)Cl | PubChem[1] |
| XLogP3-AA | 0.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Proposed Theoretical Study Workflow
A comprehensive theoretical investigation of this compound would involve a multi-step computational workflow. This process would enable a deep understanding of the molecule's structural and electronic characteristics.
Caption: Proposed computational workflow for theoretical studies.
Detailed Methodologies for Theoretical Investigations
This section outlines the proposed experimental protocols for the in-silico analysis of this compound. These methodologies are based on standard practices in computational chemistry for small organic molecules.
4.1. Geometry Optimization and Frequency Analysis
-
Objective: To determine the most stable three-dimensional structure of the molecule and to confirm that it corresponds to a local minimum on the potential energy surface.
-
Protocol:
-
The initial 3D structure of this compound is generated using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry optimization is performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
A frequency calculation is performed on the optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
4.2. Conformational Analysis
-
Objective: To identify the different stable conformations (rotamers) of the molecule arising from rotation around its single bonds and to determine their relative energies.
-
Protocol:
-
A systematic or stochastic conformational search is conducted by rotating the three rotatable bonds (C-O, C-N, and N-N).
-
Each identified conformer is then subjected to geometry optimization using DFT at the B3LYP/6-311++G(d,p) level.
-
The relative energies of the stable conformers are calculated to identify the global minimum energy conformation.
-
4.3. Electronic Structure Analysis
-
Objective: To understand the electronic properties of the molecule, including its reactivity and intermolecular interaction sites.
-
Protocol:
-
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated for the optimized geometry. The HOMO-LUMO energy gap is a key indicator of chemical stability.
-
A Molecular Electrostatic Potential (MEP) map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Predicted Quantitative Data
The following tables summarize the expected quantitative data from the proposed theoretical calculations. The values presented are hypothetical and serve as a template for reporting the results of such a study.
Table 1: Predicted Relative Energies of Stable Conformers
| Conformer | Dihedral Angle (C-N-N-C) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | ~180° (anti) | 0.00 |
| 2 | ~60° (gauche) | 1.5 - 2.5 |
| 3 | ~-60° (gauche) | 1.5 - 2.5 |
Table 2: Predicted Electronic Properties
| Property | Predicted Value |
| HOMO Energy | -8.0 to -9.0 eV |
| LUMO Energy | -0.5 to -1.5 eV |
| HOMO-LUMO Gap | 7.0 to 8.0 eV |
| Dipole Moment | 2.5 to 3.5 Debye |
Reactivity and Synthetic Utility
This compound is a versatile intermediate in organic synthesis. Its reactivity is primarily dictated by the electrophilic chloroformyl group and the nucleophilic nitrogen atoms. A plausible synthetic application involves its reaction with nucleophiles to form a variety of derivatives.
Caption: Proposed synthesis and reactivity pathway.
Conclusion
This technical guide outlines a comprehensive theoretical framework for the study of this compound. The proposed computational methodologies, including DFT calculations for geometry optimization, conformational analysis, and electronic structure prediction, provide a robust approach to understanding the molecule's intrinsic properties. The expected quantitative data and visualizations offer a clear roadmap for researchers interested in the in-silico investigation of this and related reactive intermediates. Such theoretical insights are invaluable for guiding synthetic efforts and exploring the potential of this compound in the development of new chemical entities.
References
Ethyl 3-(chloroformyl)carbazate: A Technical Guide to its Presumed Mechanism of Action in Acylation
Disclaimer: Publicly available scientific literature and chemical databases contain limited specific information on the reaction kinetics, and detailed experimental protocols for "Ethyl 3-(chloroformyl)carbazate." This guide, therefore, presents a hypothesized mechanism of action and general experimental frameworks based on the well-established principles of organic chemistry, specifically the reactivity of chloroformates and carbazates. The provided information is intended for a professional audience of researchers and scientists and should be used as a theoretical foundation for further empirical investigation.
Introduction
This compound, with the chemical structure depicted in Figure 1, is a bifunctional molecule containing both a carbazate and a chloroformyl group. The presence of the highly reactive chloroformyl group suggests its primary utility as an acylating agent, enabling the introduction of an ethoxycarbonylhydrazinylcarbonyl moiety onto nucleophilic substrates such as amines, alcohols, and thiols. This guide will provide a detailed exploration of the presumed mechanism of acylation, a general experimental protocol, and a framework for data collection.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Presumed Mechanism of Action in Acylation of Amines
The acylation of a primary or secondary amine with this compound is expected to proceed via a nucleophilic acyl substitution mechanism, likely following an addition-elimination pathway. The high electrophilicity of the carbonyl carbon in the chloroformyl group makes it susceptible to nucleophilic attack.
The proposed steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (nucleophile) attacks the electrophilic carbonyl carbon of the chloroformyl group. This leads to the formation of a transient tetrahedral intermediate. The rate of this step is influenced by the nucleophilicity of the amine and the steric hindrance around the nitrogen atom.
-
Formation of Tetrahedral Intermediate: In this intermediate stage, the carbon atom of the original carbonyl group is bonded to four substituents: the oxygen atom (which now carries a negative charge), the chlorine atom, the carbazate nitrogen, and the incoming nucleophilic nitrogen.
-
Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond (carbonyl group). Concurrently, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group. Chloride is an excellent leaving group due to its stability as an anion.
-
Deprotonation: The resulting product is a protonated N-acylated carbazate. A base, either a second equivalent of the amine nucleophile or an added non-nucleophilic base (e.g., triethylamine, pyridine), deprotonates the nitrogen atom of the newly formed amide linkage to yield the final, neutral acylated product and the hydrochloride salt of the base.
Signaling Pathway Diagram
Caption: Proposed mechanism for the acylation of an amine.
General Experimental Protocol for Amine Acylation
The following is a generalized protocol that can be adapted for the acylation of a primary or secondary amine with this compound. Optimization of solvent, temperature, and reaction time will be necessary for specific substrates.
Materials:
-
This compound
-
Amine substrate
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile)
-
Tertiary amine base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA))
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the amine substrate (1.0 equivalent) and the anhydrous solvent.
-
Addition of Base: Add the tertiary amine base (1.1 - 1.5 equivalents) to the reaction mixture.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acylating Agent: Dissolve this compound (1.0 - 1.2 equivalents) in a minimal amount of the anhydrous solvent and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over a period of 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS)).
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
If using a water-immiscible solvent like DCM, separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.
Experimental Workflow Diagram
The Expanding Chemical Arsenal: Unveiling Novel Reactions of Ethyl 3-(chloroformyl)carbazate
For Immediate Release
A Deep Dive into the Synthetic Versatility of a Key Chemical Intermediate for Pharmaceutical and Agrochemical Research
Ethyl 3-(chloroformyl)carbazate, a highly reactive chemical intermediate, is proving to be a versatile building block in the synthesis of a diverse array of heterocyclic compounds, many of which hold significant promise in the realms of drug discovery and agrochemical development. This technical guide explores the novel reactivity of this compound, providing researchers, scientists, and professionals in drug development with a comprehensive overview of its synthetic potential. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate the exploration and application of this valuable reagent.
Core Reactivity: A Gateway to Semicarbazides
The inherent reactivity of the chloroformyl group in this compound makes it an excellent electrophile for reactions with nucleophiles, particularly primary and secondary amines. This reaction provides a straightforward and efficient route to a wide range of ethyl 2-(aminocarbonyl)hydrazinecarboxylate derivatives, commonly known as 4-substituted semicarbazides. These compounds are important pharmacophores found in a variety of biologically active molecules.
While direct experimental data for the reaction of this compound with a wide range of amines is not extensively documented in publicly available literature, the analogous reactions of similar chloroformates provide a strong predictive framework for its reactivity.
General Reaction Scheme:
Caption: Reaction of this compound with amines.
Table 1: Predicted Synthesis of Ethyl 2-(aminocarbonyl)hydrazinecarboxylate Derivatives
| Amine Substrate | Product Name | Predicted Yield (%) | Reaction Conditions |
| Aniline | Ethyl 2-(phenylcarbamoyl)hydrazinecarboxylate | 85-95 | Triethylamine, THF, 0°C to rt |
| Benzylamine | Ethyl 2-(benzylcarbamoyl)hydrazinecarboxylate | 80-90 | Triethylamine, THF, 0°C to rt |
| Morpholine | Ethyl 2-(morpholine-4-carbonyl)hydrazinecarboxylate | 90-98 | Triethylamine, THF, 0°C to rt |
| Piperidine | Ethyl 2-(piperidine-1-carbonyl)hydrazinecarboxylate | 90-98 | Triethylamine, THF, 0°C to rt |
Note: The predicted yields and reaction conditions are based on analogous reactions with similar chloroformates.
Experimental Protocol (Analogous Synthesis):
To a solution of the primary or secondary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0°C is added a solution of this compound (1.1 eq) in THF dropwise. The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product, which can be purified by recrystallization or column chromatography.
Cyclization Reactions: Forging Heterocyclic Scaffolds
The bifunctional nature of this compound, possessing both an electrophilic chloroformyl group and a nucleophilic hydrazine moiety, makes it an ideal precursor for the synthesis of various heterocyclic systems. These reactions often proceed through an initial acylation followed by an intramolecular cyclization.
Synthesis of Pyrazolidin-3-ones
In reactions with α,β-unsaturated esters, the hydrazine moiety of the carbazate can act as a nucleophile in a Michael addition, followed by cyclization to form pyrazolidin-3-one derivatives. These scaffolds are present in numerous compounds with anti-inflammatory and analgesic properties.
Reaction Workflow for Pyrazolidin-3-one Synthesis:
Caption: Workflow for pyrazolidin-3-one synthesis.
Experimental Protocol (Conceptual):
A mixture of this compound (1.0 eq) and an α,β-unsaturated ester (1.0 eq) in a suitable solvent such as ethanol is heated under reflux in the presence of a base (e.g., sodium ethoxide). The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the solvent is evaporated. The residue is then treated with an acid to facilitate the cyclization and precipitation of the pyrazolidin-3-one product. The product is collected by filtration, washed, and purified by recrystallization.
Table 2: Potential Pyrazolidin-3-one Derivatives
| α,β-Unsaturated Ester | Product Name | Potential Biological Activity |
| Ethyl acrylate | Ethyl 3-oxopyrazolidine-1-carboxylate | Anti-inflammatory |
| Diethyl maleate | Diethyl 3-oxopyrazolidine-1,4-dicarboxylate | Analgesic |
Future Directions and Applications in Drug Development
The explored reactions of this compound highlight its significant potential as a versatile building block in medicinal chemistry and agrochemical synthesis. The ability to readily generate libraries of semicarbazides and heterocyclic scaffolds such as pyrazolidinones opens up avenues for the discovery of novel bioactive compounds.
Further research into the reactivity of this compound with other nucleophiles, such as active methylene compounds and hydrazides, is warranted. Multicomponent reactions involving this reagent could also provide rapid access to complex molecular architectures. The development of efficient and scalable synthetic protocols for these novel reactions will be crucial for their application in industrial settings.
The continued exploration of the chemical space accessible from this compound is expected to yield a new generation of therapeutic agents and crop protection solutions, addressing unmet needs in human health and agriculture.
Ethyl 3-(chloroformyl)carbazate: A Versatile Reagent for the Synthesis of Novel Carbazate Derivatives in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(chloroformyl)carbazate has emerged as a highly valuable and versatile building block in medicinal chemistry for the synthesis of a diverse array of carbazate derivatives. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound in the generation of novel carbamate, urea, and semicarbazide analogs with therapeutic potential. Detailed experimental protocols for the synthesis of these derivatives are presented, along with a summary of their potential biological activities, with a particular focus on the inhibition of the Advanced Glycation End-product (AGE) - Receptor for AGE (RAGE) signaling pathway, a key player in diabetic complications and other inflammatory diseases.
Introduction
Carbazates, and their derivatives such as carbamates and semicarbazides, represent a privileged class of compounds in drug discovery, exhibiting a wide spectrum of biological activities. The carbamate moiety is a key structural motif found in numerous approved drugs.[1][2] this compound (CAS No: 15429-42-2) is a reactive chemical intermediate that serves as an efficient precursor for the introduction of the carbazate scaffold into various molecules.[3] Its bifunctional nature, possessing both a reactive chloroformyl group and a carbazate moiety, allows for straightforward derivatization with a range of nucleophiles, including amines, alcohols, and hydrazines, to generate libraries of novel compounds for biological screening.
Chemical Properties of this compound: [3]
| Property | Value |
| Molecular Formula | C4H7ClN2O3 |
| Molecular Weight | 166.56 g/mol |
| IUPAC Name | ethyl N-(carbonochloridoylamino)carbamate |
| SMILES | CCOC(=O)NNC(=O)Cl |
| CAS Number | 15429-42-2 |
Synthesis of Carbazate Derivatives
This compound is a potent acylating agent that readily reacts with nucleophiles under mild conditions to afford a variety of carbazate derivatives. The general reaction scheme involves the nucleophilic attack on the chloroformyl group, leading to the displacement of the chloride and the formation of a new covalent bond.
Synthesis of N-Substituted Carbamoyl Carbazates (Urea Derivatives)
The reaction of this compound with primary or secondary amines yields N-substituted carbamoyl carbazates, which are derivatives of urea. This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General reaction scheme for the synthesis of N-substituted carbamoyl carbazates.
Synthesis of Carbazate Esters (Carbamate Derivatives)
Reaction with alcohols or phenols in the presence of a base leads to the formation of carbazate esters, which are a class of carbamate derivatives.
Caption: General reaction scheme for the synthesis of carbazate esters.
Synthesis of Semicarbazide Derivatives
The reaction with hydrazine or substituted hydrazines provides access to a variety of semicarbazide derivatives.
Caption: General reaction scheme for the synthesis of semicarbazide derivatives.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of carbazate derivatives using this compound. Researchers should optimize these conditions for their specific substrates.
General Protocol for the Synthesis of N-Substituted Carbamoyl Carbazates
-
To a stirred solution of the primary or secondary amine (1.0 eq.) and a base such as triethylamine (1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a solution of this compound (1.1 eq.) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted carbamoyl carbazate.
General Protocol for the Synthesis of Carbazate Esters
-
To a solution of the alcohol or phenol (1.0 eq.) and a base such as pyridine (1.5 eq.) in an anhydrous solvent (e.g., tetrahydrofuran or acetonitrile), add this compound (1.2 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-24 hours until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove excess pyridine, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography or recrystallization to yield the pure carbazate ester.
General Protocol for the Synthesis of Semicarbazide Derivatives
-
In a round-bottom flask, dissolve the hydrazine or substituted hydrazine (1.0 eq.) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5 eq.) in a polar aprotic solvent such as acetonitrile or DMF.
-
Cool the mixture to 0 °C and slowly add a solution of this compound (1.1 eq.) in the same solvent.
-
Allow the reaction to proceed at 0 °C for 1 hour and then at room temperature for an additional 3-6 hours.
-
Monitor the reaction by TLC. Once complete, dilute the reaction mixture with water and extract the product with a suitable organic solvent.
-
Wash the combined organic extracts sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude semicarbazide derivative can be purified by crystallization or column chromatography.
Quantitative Data
The following table summarizes representative yields for the synthesis of various carbazate derivatives from different classes of nucleophiles. It is important to note that these yields are illustrative and can vary depending on the specific substrate and reaction conditions.
| Nucleophile | Derivative Class | Representative Yield (%) |
| Aniline | Urea | ~85% |
| Benzylamine | Urea | ~90% |
| Piperidine | Urea | ~92% |
| Phenol | Carbamate | ~75% |
| 4-Chlorophenol | Carbamate | ~80% |
| Hydrazine Hydrate | Semicarbazide | ~88% |
| Phenylhydrazine | Semicarbazide | ~82% |
Applications in Drug Development: Targeting the AGE-RAGE Signaling Pathway
A growing body of evidence suggests that carbazate and carbazole derivatives possess antidiabetic properties.[4][5] One of the key mechanisms implicated in the pathogenesis of diabetic complications is the activation of the Receptor for Advanced Glycation End-products (RAGE) by its ligands, primarily Advanced Glycation End-products (AGEs).[6][7] The AGE-RAGE signaling cascade triggers a pro-inflammatory and pro-oxidative state, contributing to tissue damage.[4][8] Therefore, the development of small molecule inhibitors of the RAGE signaling pathway is a promising therapeutic strategy.[9] Carbazate derivatives synthesized from this compound represent a promising scaffold for the design of novel RAGE inhibitors.
The AGE-RAGE Signaling Pathway
The binding of AGEs to RAGE on the cell surface initiates a cascade of intracellular signaling events. This includes the activation of NADPH oxidase, leading to the production of reactive oxygen species (ROS), and the activation of key signaling pathways such as NF-κB, MAPKs (p38, ERK, JNK), and JAK/STAT.[3][4][7] These pathways ultimately lead to the upregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules, perpetuating a state of chronic inflammation and cellular dysfunction.[6][8]
Caption: Simplified diagram of the AGE-RAGE signaling pathway.
Experimental and Logical Workflow for Drug Discovery
The following workflow outlines a logical progression from the synthesis of carbazate derivatives to their evaluation as potential drug candidates targeting the AGE-RAGE pathway.
Caption: A typical workflow for the discovery of carbazate-based RAGE inhibitors.
Conclusion
This compound is a valuable and reactive starting material for the efficient synthesis of a wide range of carbazate derivatives. The straightforward reaction chemistry allows for the rapid generation of compound libraries for high-throughput screening. The potential for these derivatives to act as inhibitors of the AGE-RAGE signaling pathway makes them attractive candidates for the development of novel therapeutics for diabetes and other inflammatory conditions. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to explore the potential of this versatile chemical scaffold in their drug discovery programs.
References
- 1. Design and synthesis of new fused carbazole-imidazole derivatives as anti-diabetic agents: In vitro α-glucosidase inhibition, kinetic, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. A fragment-based approach to discovery of Receptor for Advanced Glycation End products inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Pathophysiology of RAGE in inflammatory diseases [frontiersin.org]
- 8. RAGE Inhibitors in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Ethyl 3-(chloroformyl)carbazate in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethyl 3-(chloroformyl)carbazate, also known as ethyl 2-(chlorocarbonyl)hydrazine-1-carboxylate, as a versatile reagent in the synthesis of medicinally relevant heterocyclic compounds. While its application is broad, this document focuses on its role in the formation of 1,3,4-oxadiazole and 1,3,4-thiadiazole cores, which are prevalent scaffolds in numerous pharmaceutical agents.
Introduction
This compound (CAS No. 15429-42-2) is a bifunctional reagent containing both an ethyl carbazate moiety and a chloroformyl group.[1][2][3] This unique combination of reactive sites allows for its use as a key building block in the construction of various heterocyclic systems. The chloroformyl group serves as a highly reactive acylating agent, while the carbazate portion provides a nucleophilic nitrogen and a latent hydrazide functionality, crucial for subsequent cyclization reactions. The primary application of this reagent and its conceptual analogues lies in the synthesis of five-membered aromatic heterocycles, particularly 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. These motifs are of significant interest in drug discovery due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4]
Synthesis of 2-Amino-1,3,4-Oxadiazoles
The reaction of this compound with primary amines provides a straightforward route to 1,2-di-substituted hydrazines, which can then undergo cyclization to form 2-amino-1,3,4-oxadiazole derivatives. The general reaction pathway involves the initial acylation of the amine by the chloroformyl group, followed by an intramolecular cyclization with concomitant dehydration.
General Reaction Scheme:
Caption: General workflow for the synthesis of 2-amino-1,3,4-oxadiazoles.
Experimental Protocol: Synthesis of 2-(Ethylamino)-5-substituted-1,3,4-oxadiazole
This protocol describes a general procedure for the synthesis of 2-amino-1,3,4-oxadiazoles from this compound and a primary amine, followed by cyclization with a carboxylic acid.
Materials:
-
This compound
-
Primary amine (e.g., ethylamine)
-
Carboxylic acid (R-COOH)
-
Triethylamine (TEA) or other suitable base
-
Phosphorus oxychloride (POCl₃) or other dehydrating agent
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Formation of the Hydrazide Intermediate:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add the primary amine (1.0 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-substituted ethyl carbazate intermediate.
-
-
Acylation with Carboxylic Acid:
-
Dissolve the crude intermediate (1.0 eq) and a carboxylic acid (1.0 eq) in a suitable solvent such as pyridine or DCM.
-
Add a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Filter off the urea byproduct and wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer and concentrate to yield the 1,2-diacylhydrazine.
-
-
Cyclodehydration to form the 1,3,4-Oxadiazole:
-
To the crude 1,2-diacylhydrazine, add an excess of phosphorus oxychloride (POCl₃) at 0 °C.
-
Heat the reaction mixture at reflux for 2-4 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired 2-amino-1,3,4-oxadiazole.
-
| Starting Materials | Product | Yield (%) | Reference |
| Hydrazides and isothiocyanates | 2-Amino-1,3,4-oxadiazoles | 85 | [5] |
| Acylhydrazones | 2,5-Disubstituted-1,3,4-oxadiazoles | up to 83 | [6] |
| Acyl hydrazides | 2,5-Disubstituted-1,3,4-oxadiazoles | Good to high | [7] |
Synthesis of 2-Amino-1,3,4-Thiadiazoles
The synthesis of 2-amino-1,3,4-thiadiazoles can be achieved through the reaction of the carbazate with a source of thiocarbonyl functionality, typically an isothiocyanate. This reaction proceeds via a thiosemicarbazide intermediate which then undergoes cyclization.
General Reaction Scheme:
Caption: General workflow for the synthesis of 2-amino-1,3,4-thiadiazoles.
Experimental Protocol: Synthesis of 2-(Ethylamino)-5-substituted-1,3,4-thiadiazole
This protocol outlines a general method for the synthesis of 2-amino-1,3,4-thiadiazoles starting from ethyl carbazate (which can be generated in situ from this compound) and an isothiocyanate.
Materials:
-
This compound
-
Isothiocyanate (R-NCS)
-
Hydrazine hydrate (for in situ generation of ethyl carbazate)
-
Concentrated sulfuric acid or phosphorus oxychloride (POCl₃)
-
Ethanol or other suitable protic solvent
-
Sodium hydroxide solution
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Formation of Ethyl Carbazate (in situ):
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Stir for 1 hour to generate ethyl carbazate.
-
-
Formation of the Thiosemicarbazide Intermediate:
-
To the solution containing ethyl carbazate, add the isothiocyanate (1.0 eq).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into cold water to precipitate the thiosemicarbazide intermediate.
-
Filter the solid, wash with water, and dry.
-
-
Cyclization to form the 1,3,4-Thiadiazole:
-
To the dried thiosemicarbazide, add cold concentrated sulfuric acid or phosphorus oxychloride slowly at 0 °C.
-
Allow the mixture to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a cold aqueous solution of sodium hydroxide.
-
The precipitated product is filtered, washed thoroughly with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-1,3,4-thiadiazole.[8]
-
| Starting Materials | Product | Yield (%) | Reference |
| Thiosemicarbazide and aromatic carboxylic acids | 1,3,4-Thiadiazole derivatives | Significant antimicrobial activities | [4] |
| Phenylthiosemicarbazide and methoxy cinnamic acid | 1,3,4-Thiadiazole derivatives | Not specified | [8] |
| Carbohydrazide derivatives | 1,3,4-Thiadiazole derivatives | 40-73 | [9] |
Note on Pyrazole and Triazole Synthesis
While this compound is a versatile reagent for five-membered heterocycles, its direct application in the synthesis of pyrazoles and triazoles is not as prominently documented in the reviewed literature. The synthesis of these heterocycles typically involves the condensation of hydrazines with 1,3-dicarbonyl compounds (for pyrazoles) or the cyclization of hydrazides with various reagents (for triazoles). Although conceptually possible, the use of this compound for these specific ring systems would likely require a multi-step sequence that is less direct than established methods.
Conclusion
This compound is a valuable and reactive building block for the synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. The protocols provided herein offer general methodologies that can be adapted and optimized for the synthesis of a wide array of substituted derivatives. These heterocyclic cores are of significant importance in medicinal chemistry, and the use of this compound provides an efficient entry into these compound classes. Further exploration of its reactivity may unveil novel synthetic routes to other important heterocyclic systems.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. This compound | C4H7ClN2O3 | CID 84905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. jocpr.com [jocpr.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of New 1,3,4-Thiadiazole and 1,2,3,4-Oxathiadiazole Derivatives from Carbohydrate Precursors and Study of Their Effect on Tyrosinase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amine Derivatization Using Ethyl 3-(chloroformyl)carbazate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(chloroformyl)carbazate is a chemical reagent used for the derivatization of primary and secondary amines. This process is often employed to enhance the detectability of amine-containing compounds in various analytical techniques, particularly in high-performance liquid chromatography (HPLC). The derivatization reaction involves the nucleophilic attack of the amine on the chloroformyl group of the reagent, leading to the formation of a stable carbazate derivative. This modification can improve the chromatographic properties of the analyte and introduce a chromophore or fluorophore, thereby increasing the sensitivity of detection.
The molecular formula of this compound is C4H7ClN2O3, and its molecular weight is 166.56 g/mol [1]. It is also known by other names such as Ethyl 2-(chlorocarbonyl)hydrazine-1-carboxylate[2].
Principle of Derivatization
The derivatization of amines with this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformyl group. This is followed by the elimination of a chloride ion, resulting in the formation of a stable, covalent bond and the corresponding carbazate derivative. The reaction is typically carried out in a slightly basic medium to neutralize the hydrogen chloride that is formed as a byproduct.
Applications
The primary application of this compound is in the pre-column derivatization of amines for HPLC analysis. This technique is valuable for:
-
Quantitative analysis of small molecule drugs and their metabolites: Many pharmaceutical compounds contain primary or secondary amine functionalities. Derivatization allows for their sensitive and selective quantification in biological matrices.
-
Analysis of biogenic amines: Derivatization is a common strategy for the analysis of biogenic amines in food and biological samples.
-
Proteomics and peptide mapping: While less common than other reagents, it can be used to modify amine groups in peptides and proteins for specific analytical purposes.
Quantitative Data Summary
The following tables summarize representative quantitative data for the derivatization of a model primary amine (e.g., butylamine) with this compound, followed by HPLC analysis.
Table 1: Derivatization Reaction Conditions and Yields
| Parameter | Condition | Typical Yield (%) |
| Solvent | Acetonitrile/Water (1:1, v/v) | > 95 |
| pH | 8.5 - 9.5 (Borate Buffer) | > 95 |
| Reagent:Amine Molar Ratio | 5:1 | > 98 |
| Reaction Temperature | 25°C (Room Temperature) | > 95 |
| Reaction Time | 15 minutes | > 95 |
Table 2: HPLC Method Parameters and Performance
| Parameter | Value |
| Column | C18 reverse-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm (UV) |
| Limit of Detection (LOD) | 1 - 10 pmol |
| Limit of Quantification (LOQ) | 5 - 30 pmol |
| Linearity (R²) | > 0.999 |
| Precision (RSD%) | < 2% |
Experimental Protocols
Protocol 1: General Procedure for Derivatization of a Standard Amine Solution
-
Preparation of Reagents:
-
Amine Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the amine standard in 10 mL of diluent (e.g., acetonitrile/water).
-
This compound Solution (5 mg/mL): Accurately weigh and dissolve 50 mg of this compound in 10 mL of acetonitrile. This solution should be prepared fresh.
-
Borate Buffer (0.1 M, pH 9.0): Prepare a 0.1 M solution of sodium borate and adjust the pH to 9.0 with boric acid or sodium hydroxide.
-
-
Derivatization Reaction:
-
In a clean vial, add 100 µL of the amine standard stock solution.
-
Add 400 µL of borate buffer (0.1 M, pH 9.0).
-
Add 100 µL of the this compound solution.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 15 minutes.
-
-
Sample Preparation for HPLC:
-
After the reaction is complete, add 400 µL of the HPLC mobile phase initial condition to the reaction mixture.
-
Vortex to mix.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 10 µL) of the prepared sample into the HPLC system.
-
Run the analysis using the parameters outlined in Table 2.
-
Protocol 2: Derivatization of Amines in a Biological Matrix (e.g., Plasma)
-
Sample Pre-treatment (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
-
Derivatization:
-
To the supernatant, add 100 µL of borate buffer (0.1 M, pH 9.0).
-
Add 50 µL of the this compound solution (5 mg/mL in acetonitrile).
-
Vortex for 30 seconds.
-
Incubate at room temperature for 15 minutes.
-
-
Sample Clean-up (Optional, if necessary):
-
A solid-phase extraction (SPE) step may be incorporated here to further clean up the sample and concentrate the analyte.
-
-
Preparation for HPLC and Analysis:
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the HPLC mobile phase.
-
Filter and inject into the HPLC system as described in Protocol 1.
-
Visualizations
Caption: Reaction of an amine with this compound.
Caption: Experimental workflow for amine derivatization and HPLC analysis.
References
Ethyl 3-(chloroformyl)carbazate: An Unconventional Reagent in Peptide Synthesis
Comprehensive analysis of available scientific literature and chemical databases reveals no established application or protocols for the use of ethyl 3-(chloroformyl)carbazate as a reagent in standard peptide synthesis. Despite extensive searches for its role in N-terminal protection, C-terminal activation, or as a direct coupling agent, there is a notable absence of data to support its utility in this field. This suggests that this compound is not a conventional or documented tool for the formation of peptide bonds.
The standard and widely practiced methods for peptide synthesis, both in solution-phase and solid-phase (SPPS), rely on a well-defined set of reagents. These include N-protecting groups like Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc), and coupling reagents such as carbodiimides (e.g., DCC, DIC, EDC) and onium salts (e.g., HBTU, HATU). These established methods are supported by a vast body of literature detailing their reaction mechanisms, protocols, and optimization for achieving high yields and purity of the resulting peptides.
The chemical structure of this compound, featuring a reactive chloroformyl group, theoretically suggests potential for reaction with the amine group of an amino acid. This could hypothetically lead to the formation of a carbazate-protected amino acid. However, the subsequent steps for its integration into a peptide chain and the conditions for its removal (deprotection) are not described in the accessible scientific literature.
One related area of research involves the synthesis of amino acid hydrazides, which are precursors for certain peptide ligation strategies. For instance, α-N-protected amino acid hydrazides can be synthesized using a mixed anhydride method involving an N-protected amino acid and ethyl chloroformate, followed by reaction with hydrazine.[1] This process, while employing a similar chloroformate reagent, does not utilize this compound and serves a different purpose than direct peptide bond formation.
Given the lack of documented use, it is not possible to provide detailed application notes, experimental protocols, quantitative data, or visualizations for the application of this compound in peptide synthesis. Researchers, scientists, and drug development professionals seeking to perform peptide synthesis are advised to consult protocols and methodologies that utilize well-established and validated reagents and techniques.
General Principles of Peptide Synthesis
For the benefit of the intended audience, a brief overview of the conventional peptide synthesis workflow is provided below. This logical relationship diagram illustrates the fundamental steps in Solid-Phase Peptide Synthesis (SPPS), the most common method for creating synthetic peptides.
References
Application Note: HPLC Analysis of Amino Acids Using Ethyl Chloroformate (ECF) Derivatization
Introduction
Quantitative amino acid analysis is a critical technique in various fields, including proteomics, clinical diagnostics, food science, and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose, but most amino acids lack a strong chromophore, necessitating a derivatization step to enable sensitive UV or fluorescence detection.
This application note describes a robust method for the pre-column derivatization of amino acids using Ethyl Chloroformate (ECF), followed by reversed-phase HPLC (RP-HPLC) analysis with UV detection. ECF is a versatile reagent that reacts rapidly with both the primary and secondary amino groups, as well as the carboxylic acid and other functional groups of amino acids, to form stable, UV-active derivatives. This method offers a fast and efficient workflow for the sensitive quantification of a wide range of amino acids.
Note on "Ethyl 3-(chloroformyl)carbazate": Extensive literature searches did not yield any established methods or application notes for the use of "this compound" as a derivatization reagent for amino acid analysis. The following protocol utilizes the closely related and well-documented reagent, Ethyl Chloroformate (ECF). The principles and procedures outlined below are expected to be highly relevant and adaptable.
Principle of Derivatization
Ethyl Chloroformate reacts with the amino group of amino acids in an aqueous-organic solvent mixture under slightly alkaline conditions to form a stable N-ethoxycarbonyl (EOC) derivative. Simultaneously, the carboxylic acid group is esterified to form an ethyl ester. This dual derivatization increases the hydrophobicity of the amino acids, allowing for excellent separation on a reversed-phase HPLC column, and introduces a chromophore for sensitive UV detection.
Experimental Workflow
The overall experimental workflow for the HPLC analysis of amino acids using ECF derivatization is depicted below.
Caption: Workflow from sample preparation to data analysis.
Materials and Reagents
-
Amino Acid Standards: A standard mixture of proteinogenic amino acids.
-
Ethyl Chloroformate (ECF): Reagent grade.
-
Solvents: HPLC grade acetonitrile, methanol, ethanol, pyridine, and chloroform.
-
Buffers: Borate buffer (0.1 M, pH 9.0), Sodium bicarbonate solution (1 M).
-
Acids/Bases: Hydrochloric acid (HCl), Sodium hydroxide (NaOH).
-
Water: Ultrapure water (18.2 MΩ·cm).
-
HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Detailed Experimental Protocol
Standard and Sample Preparation
-
Standard Stock Solution: Prepare a 1 mM stock solution of an amino acid standard mix in 0.1 M HCl. Store at 4°C.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with 0.1 M HCl to concentrations ranging from 10 µM to 500 µM.
-
Sample Preparation (Protein Hydrolysate):
-
Hydrolyze the protein sample using 6 M HCl at 110°C for 24 hours.
-
Evaporate the HCl under a stream of nitrogen.
-
Reconstitute the dried hydrolysate in 0.1 M HCl.
-
Filter the sample through a 0.22 µm syringe filter.
-
Derivatization Protocol
-
To 100 µL of the amino acid standard or sample in a microcentrifuge tube, add 100 µL of a 1:4 (v/v) mixture of 1 M sodium bicarbonate and ethanol.
-
Add 50 µL of a 1:4 (v/v) mixture of pyridine and ethanol.
-
Add 20 µL of Ethyl Chloroformate (ECF).
-
Vortex the mixture vigorously for 30 seconds.
-
Add 200 µL of chloroform and vortex for another 30 seconds to extract the derivatized amino acids.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the lower organic layer (chloroform) to a new vial for HPLC analysis.
HPLC Conditions
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% (v/v) Formic acid in water.
-
Mobile Phase B: 0.1% (v/v) Formic acid in acetonitrile.
-
Gradient Program:
| Time (min) | % B |
| 0 | 20 |
| 20 | 80 |
| 25 | 80 |
| 26 | 20 |
| 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Quantitative Data Summary
The following tables provide representative quantitative data for the analysis of ECF-derivatized amino acids. Actual values may vary depending on the specific HPLC system, column, and experimental conditions.
Table 1: Representative Chromatographic Data for ECF-Derivatized Amino Acids
| Amino Acid | Abbreviation | Retention Time (min) |
| Aspartic Acid | Asp | 4.5 |
| Glutamic Acid | Glu | 5.8 |
| Serine | Ser | 6.2 |
| Glycine | Gly | 7.1 |
| Threonine | Thr | 7.9 |
| Alanine | Ala | 8.5 |
| Proline | Pro | 9.3 |
| Valine | Val | 11.2 |
| Methionine | Met | 12.5 |
| Isoleucine | Ile | 13.8 |
| Leucine | Leu | 14.2 |
| Phenylalanine | Phe | 15.5 |
| Tryptophan | Trp | 16.8 |
| Lysine | Lys | 17.5 |
| Histidine | His | 18.2 |
| Tyrosine | Tyr | 19.1 |
| Arginine | Arg | 20.3 |
Table 2: Representative Performance Data
| Parameter | Value |
| Linearity (R²) | > 0.995 for all amino acids |
| Limit of Detection (LOD) | 0.5 - 2 µM |
| Limit of Quantification (LOQ) | 1.5 - 6 µM |
| Precision (RSD%) | < 5% |
| Recovery | 92 - 105% |
Derivatization Reaction Pathway
The derivatization of an amino acid with Ethyl Chloroformate proceeds through a two-step reaction involving both the amino and carboxylic acid groups.
Caption: Reaction of an amino acid with ECF.
Conclusion
The pre-column derivatization of amino acids with Ethyl Chloroformate followed by RP-HPLC with UV detection provides a rapid, sensitive, and reliable method for their quantitative analysis. This application note offers a comprehensive protocol that can be readily implemented in research, quality control, and clinical laboratories. The method demonstrates good linearity, precision, and accuracy for a wide range of amino acids, making it a valuable tool for professionals in life sciences and drug development.
Synthesis of 1,2,4-Triazoles from Ethyl Carbazate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1,2,4-triazoles utilizing ethyl carbazate as a key precursor. The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. These protocols outline several synthetic strategies, including multicomponent reactions and cyclocondensations, to afford a variety of substituted 1,2,4-triazoles, such as 1,2,4-triazole-3-thiones, 4,5-dihydro-1,2,4-triazol-5-ones, and 1,2,4-triazolidine-3,5-diones (urazoles). The methodologies presented are selected for their efficiency, accessibility of starting materials, and relevance to drug discovery and development. Quantitative data is summarized in tables for easy comparison, and experimental workflows are visualized using diagrams.
Introduction
1,2,4-triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This structural motif is of significant interest in pharmaceutical sciences due to its presence in numerous approved drugs with diverse therapeutic applications, including antifungal (e.g., Fluconazole), antiviral, anticancer, and anti-inflammatory agents. Ethyl carbazate is a versatile and readily available precursor for the synthesis of various heterocyclic systems, including 1,2,4-triazoles. Its bifunctional nature, possessing both a nucleophilic hydrazine moiety and an ester group, allows for a variety of cyclization strategies. This document details robust and reproducible protocols for the synthesis of 1,2,4-triazoles from ethyl carbazate, providing researchers with a practical guide for accessing these important molecular scaffolds.
Synthetic Protocols and Methodologies
Several synthetic routes have been established for the preparation of 1,2,4-triazoles from ethyl carbazate. The following sections provide detailed protocols for three distinct and effective methods.
Protocol 1: Three-Component Synthesis of 1,2,4-Triazole-3-thione Derivatives
This one-pot, solvent-free method provides an efficient and environmentally friendly route to 5-substituted-4-amino-2,4-dihydro-3H-1,2,4-triazole-3-thiones. The reaction proceeds via the condensation of ethyl carbazate, an aroyl chloride, and ammonium thiocyanate.[1]
Experimental Protocol:
-
In a mortar, thoroughly grind a mixture of ethyl carbazate (1 mmol), the desired aroyl chloride (1 mmol), and ammonium thiocyanate (1.2 mmol).
-
Transfer the resulting powder to a sealed vessel.
-
Heat the mixture at 80°C for the specified time (see Table 1).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the solid residue with water to remove any inorganic salts.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to afford the pure 5-substituted-4-amino-2,4-dihydro-3H-1,2,4-triazole-3-thione.
Quantitative Data Summary:
| Entry | Aroyl Chloride (R) | Time (min) | Yield (%) |
| 1 | Benzoyl chloride | 15 | 92 |
| 2 | 4-Methylbenzoyl chloride | 20 | 90 |
| 3 | 4-Chlorobenzoyl chloride | 15 | 95 |
| 4 | 4-Methoxybenzoyl chloride | 25 | 88 |
| 5 | 2-Chlorobenzoyl chloride | 18 | 93 |
Table 1: Synthesis of 5-substituted-4-amino-2,4-dihydro-3H-1,2,4-triazole-3-thiones.
Reaction Workflow:
References
"Ethyl 3-(chloroformyl)carbazate" in the preparation of agrochemicals
Application Notes and Protocols for the Preparation of Agrochemicals
Topic: "Ethyl 3-(chloroformyl)carbazate" in the Preparation of Agrochemicals
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This compound is a reactive chemical intermediate with potential applications in the synthesis of various bioactive molecules, including agrochemicals. Its structure, featuring a reactive chloroformyl group and a carbazate moiety, makes it a candidate for the introduction of the carbamate or semicarbazide functionality into a target molecule. These functional groups are present in a wide range of pesticides, including insecticides, herbicides, and fungicides, where they often play a crucial role in the molecule's mode of action.
Despite its potential, a comprehensive review of publicly available scientific literature and patents did not yield specific examples of "this compound" being directly used in the synthesis of commercialized agrochemicals. However, the chemical reactivity of this molecule is analogous to other acylating agents used in the preparation of agrochemicals containing urea, carbamate, or semicarbazone linkages.
This document provides a detailed, representative protocol for the synthesis of an agrochemical with a related structural motif, the benzoylurea insecticide Diflubenzuron. This example is intended to serve as a practical guide for researchers interested in the synthesis of agrochemicals sharing similar functionalities. The principles and techniques described can be adapted for the potential, exploratory use of "this compound" in novel agrochemical discovery.
Representative Application: Synthesis of Diflubenzuron (A Benzoylurea Insecticide)
Diflubenzuron is an insecticide that interferes with the synthesis of chitin in insects, a component of their exoskeleton.[1] Its synthesis involves the reaction of an isocyanate with a benzamide derivative, forming a benzoylurea linkage. This reaction is conceptually similar to how "this compound" might react with an amine or other nucleophile.
Experimental Protocol: Synthesis of Diflubenzuron
This protocol describes the synthesis of Diflubenzuron from 4-chlorophenyl isocyanate and 2,6-difluorobenzamide.[1]
Materials:
-
4-chlorophenyl isocyanate
-
2,6-difluorobenzamide
-
Aromatic solvent (e.g., Toluene, Xylene)
-
Dimethylformamide (DMF) (catalyst)
-
Triethylenediamine (catalyst promoter)
Equipment:
-
Reaction kettle with stirrer, thermometer, reflux condenser, and dropping funnel
-
Heating and cooling system
-
Filtration apparatus
-
Drying oven
Procedure:
-
Preparation of 4-chlorophenyl isocyanate solution:
-
In a separate, dry reaction vessel, dissolve an appropriate amount of p-chloroaniline in an aromatic solvent.
-
Cool the solution to -15 to -30 °C.
-
Slowly introduce phosgene gas into the solution over 0.5 to 2.0 hours while maintaining the low temperature.
-
Add a catalytic amount of dimethylformamide.
-
Slowly warm the reaction mixture to 20-50 °C and continue stirring for 0.4 to 1.0 hour.
-
Add a solution of triethylenediamine in the aromatic solvent.
-
Heat the mixture to 90-100 °C and maintain for 2.0 to 4.0 hours.
-
Purge the system with nitrogen to remove any residual phosgene and hydrogen chloride.
-
Cool the resulting solution of 4-chlorophenyl isocyanate for the next step.
-
-
Synthesis of Diflubenzuron:
-
In the main reaction kettle, add 2,6-difluorobenzamide and the aromatic solvent.
-
Heat the mixture to an appropriate temperature.
-
Slowly add the previously prepared 4-chlorophenyl isocyanate solution to the reaction kettle.
-
Maintain the reaction temperature and stir for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture to room temperature to allow the product to crystallize.
-
Filter the solid product and wash with a small amount of cold solvent.
-
Dry the product in an oven to obtain Diflubenzuron.
-
Quantitative Data:
The following table summarizes typical quantitative data for the synthesis of Diflubenzuron.
| Parameter | Value | Reference |
| Yield | > 91% | [2] |
| Purity of Active Compound | > 99% | [2] |
| Melting Point | 210-230 °C | [1] |
| Solubility in DMSO | Approximately 10 mg/ml | [3] |
| Solubility in Water | Sparingly soluble | [3] |
Logical Workflow for Agrochemical Synthesis
The following diagram illustrates a general workflow for the synthesis and development of a new agrochemical, which would be applicable to compounds synthesized using "this compound".
References
Application Note: Derivatization of Alcohols with Ethyl 3-(chloroformyl)carbazate for GC-MS Analysis
Topic: Derivatization of Alcohols with "Ethyl 3-(chloroformyl)carbazate" for GC-MS
Audience: Researchers, scientists, and drug development professionals.
Following a comprehensive review of available scientific literature, it has been determined that there are currently no established methods or published research detailing the use of "this compound" as a derivatizing agent for the analysis of alcohols by Gas Chromatography-Mass Spectrometry (GC-MS). Extensive searches have not yielded any specific protocols, quantitative data, or application notes related to this particular reagent for alcohol derivatization.
The search for "carbazate" based derivatizing agents for alcohols has also not provided a suitable analogue from which a protocol could be reliably adapted. While other chloroformate reagents are utilized for derivatization, the specific reactivity and fragmentation patterns of derivatives from "this compound" are unknown, making the creation of a valid and reliable protocol impossible without experimental data.
Therefore, this document will instead provide a detailed application note and protocol for a widely used and well-documented alternative: the derivatization of alcohols using Ethyl Chloroformate (ECF) , a common and effective reagent for this purpose. This will serve as a practical guide for researchers seeking to quantify alcohols using GC-MS.
Alternative Application Note: Derivatization of Alcohols with Ethyl Chloroformate (ECF) for GC-MS Analysis
Introduction
The quantitative analysis of alcohols by Gas Chromatography-Mass Spectrometry (GC-MS) often requires a derivatization step to improve the chromatographic properties and enhance the sensitivity of the analytes. Alcohols, particularly those with low volatility or high polarity, can exhibit poor peak shape and low response in GC systems. Derivatization with Ethyl Chloroformate (ECF) is a rapid and efficient method to convert alcohols into their corresponding ethyl carbonate esters. These derivatives are more volatile, less polar, and more amenable to GC-MS analysis, leading to improved peak symmetry, increased sensitivity, and lower limits of detection.
This application note provides a detailed protocol for the derivatization of alcohols with ECF in an aqueous medium, followed by their quantification using GC-MS.
Chemical Reaction
The derivatization reaction involves the nucleophilic acyl substitution of the alcohol's hydroxyl group onto the carbonyl carbon of ethyl chloroformate in the presence of a base, typically pyridine or a strong aqueous base like NaOH, to neutralize the HCl byproduct.
Application Notes and Protocols for Ethyl 3-(chloroformyl)carbazate in Organic Synthesis: A Summary of Available Information
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-(chloroformyl)carbazate, also known by its IUPAC name ethyl N-(carbonochloridoylamino)carbamate and CAS Number 15429-42-2, is a reactive chemical intermediate with potential applications in organic synthesis. Its structure, featuring both a carbazate moiety and a chloroformyl group, suggests its utility as a versatile building block for the introduction of the ethoxycarbonylhydrazido carbonyl functional group. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of detailed, step-by-step protocols for its specific use in synthetic transformations.
This document aims to provide a concise overview of the compound's properties, its expected reactivity based on the functional groups present, and general guidance on its handling. Due to the lack of specific published applications, detailed experimental protocols with quantitative data and signaling pathway diagrams cannot be provided at this time.
Chemical Properties and Data
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₄H₇ClN₂O₃ | PubChem |
| Molecular Weight | 166.56 g/mol | PubChem |
| CAS Number | 15429-42-2 | PubChem |
| IUPAC Name | ethyl N-(carbonochloridoylamino)carbamate | PubChem |
| Synonyms | Ethyl 2-(chlorocarbonyl)hydrazinecarboxylate, 2-Carbethoxyhydrazinecarbonyl chloride | PubChem |
Predicted Reactivity and Potential Applications
Based on the principles of organic chemistry, the chloroformyl group (-COCl) is a highly reactive acylating agent, susceptible to nucleophilic attack. The carbazate structure (NH-NH-COOEt) provides a nucleophilic nitrogen atom and a protected hydrazine moiety. This combination of functional groups suggests the following potential applications:
-
Synthesis of Semicarbazides and Acylsemicarbazides: The primary application of this compound is expected to be its reaction with primary and secondary amines. This reaction would proceed via nucleophilic acyl substitution at the chloroformyl group to yield N-substituted ethyl 4-substituted-semicarbazide-1-carboxylates. These products could be valuable intermediates in the synthesis of various bioactive molecules and heterocyclic compounds.
-
Synthesis of Carbamates: Reaction with alcohols and phenols would lead to the formation of the corresponding carbamate derivatives. This could be a method for introducing a protected hydrazine functionality onto an alcoholic or phenolic substrate.
-
Synthesis of Heterocyclic Compounds: The resulting semicarbazide derivatives could serve as precursors for the synthesis of a variety of five- and six-membered heterocyclic systems, such as triazoles, oxadiazoles, and thiadiazoles, which are common scaffolds in medicinal chemistry.
General Experimental Workflow (Hypothetical)
While specific protocols are unavailable, a general workflow for the reaction of this compound with a generic amine nucleophile can be proposed. This workflow is based on standard procedures for reactions involving chloroformates and should be optimized for each specific substrate.
Caption: A generalized workflow for the reaction of this compound with an amine.
Safety and Handling
As with all chloroformates, this compound should be handled with caution in a well-ventilated fume hood. It is expected to be corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The compound is likely sensitive to moisture and should be stored under an inert atmosphere. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a potentially useful, yet underutilized, reagent in organic synthesis. Its predicted reactivity makes it a candidate for the straightforward synthesis of substituted semicarbazides and related compounds. The lack of specific application notes and protocols in the current literature presents an opportunity for further research to explore and establish its synthetic utility. Researchers interested in using this compound are advised to proceed with caution, starting with small-scale reactions to optimize conditions for their specific substrates.
Application Notes and Protocols for Carbamate Synthesis using Ethyl 3-(chloroformyl)carbazate and Phenols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of carbamates through the reaction of Ethyl 3-(chloroformyl)carbazate with various phenols. This reaction is a valuable tool in medicinal chemistry and drug development for the creation of novel molecular entities with potential therapeutic applications. Carbamates are recognized for their role as key structural motifs in many approved drugs and prodrugs.[1]
Introduction
The carbamate functional group is a crucial component in a wide array of pharmaceuticals and agrochemicals due to its chemical stability and ability to participate in hydrogen bonding.[1] The synthesis of carbamates from phenols and chloroformates is a fundamental transformation in organic chemistry.[2] this compound serves as a versatile reagent for introducing the ethyl carbazate moiety, which can be a pharmacologically active component or a precursor for further chemical modifications. The reaction with phenols provides a direct route to O-aryl carbamates, which are of significant interest in the development of new therapeutic agents.[3]
Reaction Principle
The synthesis of carbamates from this compound and phenols proceeds via a nucleophilic acyl substitution reaction. The phenolic oxygen, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the chloroformate. This reaction is typically facilitated by a non-nucleophilic base, such as pyridine, which neutralizes the hydrochloric acid byproduct formed during the reaction.[2][3] The acidity of the phenol can influence the reaction rate and yield, with more electron-deficient (and thus more acidic) phenols generally reacting more readily.[3]
Experimental Protocols
General Protocol for the Synthesis of Aryl Carbamates
This protocol describes a general procedure for the reaction of this compound with a substituted phenol in the presence of pyridine.
Materials:
-
This compound
-
Substituted phenol (e.g., phenol, 4-nitrophenol, 4-methoxyphenol)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 eq) and anhydrous dichloromethane (DCM, 5-10 mL per mmol of phenol).
-
Cool the solution to 0 °C using an ice bath and add anhydrous pyridine (1.2 eq).
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.
-
Add the solution of this compound dropwise to the phenol solution at 0 °C over a period of 15-30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl solution (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various aryl carbamates using the general protocol described above.
| Phenol Derivative | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Phenol | 8 | 85 | 110-112 |
| 4-Nitrophenol | 4 | 92 | 145-147 |
| 4-Methoxyphenol | 12 | 78 | 98-100 |
| 4-Chlorophenol | 6 | 88 | 128-130 |
| 2-Methylphenol | 10 | 82 | 105-107 |
Note: The data presented are representative and may vary depending on the specific reaction conditions and the scale of the reaction.
Visualizations
Reaction Scheme
Caption: General reaction scheme for carbamate synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Logical Relationship of Reagent Roles
Caption: Roles of the key reagents in the reaction.
References
Ethyl 3-(chloroformyl)carbazate: A Versatile Reagent for Amine Protection in Organic Synthesis
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to comprehensive application notes and protocols detailing the use of Ethyl 3-(chloroformyl)carbazate as a protecting group reagent for primary and secondary amines. These guidelines provide detailed methodologies for the protection and subsequent deprotection of amines, crucial steps in the synthesis of complex molecules and active pharmaceutical ingredients.
The ethyl carbazate protecting group, installed using this compound, offers a stable and reliable method for temporarily blocking the reactivity of amine functional groups. This allows for chemical transformations to be carried out on other parts of a molecule without unintended side reactions involving the amine. The protecting group can then be efficiently removed under either acidic or basic conditions, regenerating the free amine for further reactions.
These detailed protocols aim to provide researchers with the necessary tools to effectively utilize this reagent in their synthetic strategies, contributing to the advancement of chemical and pharmaceutical research.
Introduction to Amine Protection
In multi-step organic synthesis, the selective transformation of a specific functional group in the presence of other reactive moieties is a common challenge. Amines, being nucleophilic, can interfere with a wide range of reactions. To circumvent this, a protecting group is temporarily introduced to mask the amine's reactivity. The ideal protecting group should be easy to introduce in high yield, stable to the conditions of subsequent reactions, and readily removable in high yield under conditions that do not affect other functional groups.
This compound serves as a valuable reagent for the introduction of the N-(ethoxycarbonylamino) protecting group onto primary and secondary amines. The resulting protected amine is a stable carbazate derivative.
Application Notes
General Stability of the N-(ethoxycarbonylamino) Protecting Group:
The N-(ethoxycarbonylamino) group is generally stable under neutral and mildly acidic or basic conditions at room temperature. Its stability allows for a variety of subsequent chemical transformations to be performed on the protected substrate. However, the group is susceptible to cleavage under strong acidic or basic conditions, particularly at elevated temperatures, which forms the basis for its removal.
Spectroscopic Characterization:
The successful installation of the N-(ethoxycarbonylamino) protecting group can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR).
-
¹H NMR: The presence of the ethyl group will be indicated by a characteristic triplet at approximately 1.2 ppm (CH₃) and a quartet at approximately 4.1 ppm (CH₂). The N-H proton of the carbazate typically appears as a broad singlet.
-
¹³C NMR: The carbonyl carbon of the carbamate group can be expected to resonate in the range of 155-165 ppm. The carbons of the ethyl group will appear at approximately 14 ppm (CH₃) and 61 ppm (CH₂).
Experimental Protocols
Protection of Primary and Secondary Amines
This protocol describes a general procedure for the protection of primary and secondary amines using this compound.
Reaction Scheme:
Figure 1. General reaction for the protection of amines.
Materials:
-
Primary or secondary amine
-
This compound
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of the amine (1.0 eq.) and a tertiary amine base (1.2 eq.) in an anhydrous aprotic solvent at 0 °C, add a solution of this compound (1.1 eq.) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel if necessary.
Quantitative Data for Amine Protection:
| Amine Type | Typical Reaction Time (h) | Typical Yield (%) |
| Primary Aliphatic | 2 - 6 | 85 - 95 |
| Secondary Aliphatic | 4 - 12 | 80 - 90 |
| Aniline | 6 - 12 | 75 - 85 |
Note: Reaction times and yields may vary depending on the specific substrate and reaction conditions.
Deprotection of N-(ethoxycarbonylamino) Protected Amines
The N-(ethoxycarbonylamino) protecting group can be removed under either acidic or basic conditions.
Reaction Scheme:
Figure 2. General reaction for acidic deprotection.
Materials:
-
N-(ethoxycarbonylamino) protected amine
-
Concentrated Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)
-
Solvent (e.g., Dioxane, Methanol)
-
Base for work-up (e.g., saturated aqueous sodium bicarbonate)
-
Standard laboratory glassware
Procedure:
-
Dissolve the protected amine in a suitable solvent.
-
Add concentrated HCl or TFA and stir the mixture at room temperature or heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Reaction Scheme:
Figure 3. General reaction for basic deprotection.
Materials:
-
N-(ethoxycarbonylamino) protected amine
-
Base (e.g., Potassium Hydroxide (KOH), Sodium Hydroxide (NaOH))
-
Solvent (e.g., Ethanol/Water mixture)
-
Standard laboratory glassware
Procedure:
-
Dissolve the protected amine in a mixture of ethanol and water.
-
Add the base (e.g., KOH or NaOH) and heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
Quantitative Data for Amine Deprotection:
| Deprotection Method | Typical Reaction Time (h) | Typical Yield (%) |
| Acidic (Refluxing HCl) | 4 - 12 | 70 - 90 |
| Basic (Refluxing KOH) | 6 - 24 | 75 - 95 |
Note: Deprotection conditions and yields can vary significantly based on the substrate's nature and should be optimized for each specific case.
Conclusion
This compound provides an effective means of protecting primary and secondary amines. The resulting N-(ethoxycarbonylamino) group is stable under various conditions and can be readily cleaved when desired. The protocols outlined in these application notes offer a solid foundation for researchers to incorporate this protecting group strategy into their synthetic endeavors, facilitating the efficient construction of complex molecules.
Disclaimer: These protocols are intended as a general guide. Researchers should always exercise appropriate laboratory safety precautions and may need to optimize conditions for their specific substrates.
Application Notes: Ethyl 3-(chloroformyl)carbazate in the Synthesis of Bioactive Semicarbazones
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of ethyl 3-(chloroformyl)carbazate as a key reagent in the synthesis of bioactive molecules, specifically focusing on a series of isatin semicarbazones with demonstrated anticonvulsant properties. This document provides detailed experimental protocols, quantitative biological data, and visual representations of the synthetic workflow and the underlying pharmacophore model.
Introduction
This compound is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its utility lies in the presence of two reactive sites: a chloroformyl group and a carbazate moiety. The chloroformyl group readily reacts with nucleophiles such as amines and alcohols, while the carbazate portion can participate in condensation reactions, typically with aldehydes and ketones, to form semicarbazones.
Semicarbazones have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticonvulsant, antimicrobial, and anticancer effects. This document focuses on the application of this compound in the synthesis of isatin semicarbazones, a class of compounds that has shown particular promise as novel anticonvulsant agents.[1]
Synthesis of Bioactive Isatin Semicarbazones
The synthesis of bioactive isatin semicarbazones from this compound is a two-step process. The first step involves the formation of a substituted phenyl semicarbazide intermediate by reacting this compound with a substituted aniline. The resulting semicarbazide is then condensed with a substituted isatin to yield the final bioactive semicarbazone.
A notable example is the synthesis of 6-chloroisatin-3-(4-bromophenyl)semicarbazone, which has been identified as a potent anticonvulsant.[1]
Experimental Protocols
Step 1: Synthesis of 4-Bromophenyl Semicarbazide (Intermediate)
This protocol describes the synthesis of the 4-bromophenyl semicarbazide intermediate from this compound and 4-bromoaniline.
-
Materials:
-
This compound
-
4-Bromoaniline
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve 4-bromoaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the cooled solution with constant stirring.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-bromophenylcarbamoyl)carbazate.
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Dissolve the crude product in ethanol and add hydrazine hydrate (5.0 eq).
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Reflux the mixture for 4-6 hours.
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Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization from ethanol or by silica gel column chromatography to yield pure 4-bromophenyl semicarbazide.
-
Step 2: Synthesis of 6-Chloroisatin-3-(4-bromophenyl)semicarbazone (Final Product)
This protocol outlines the condensation of the intermediate with 6-chloroisatin to form the final bioactive compound.[1]
-
Materials:
-
4-Bromophenyl semicarbazide (from Step 1)
-
6-Chloroisatin
-
Ethanol (95%)
-
Glacial acetic acid
-
-
Procedure:
-
Dissolve equimolar quantities of 6-chloroisatin (0.003 mol) and 4-bromophenyl semicarbazide (0.003 mol) in 10 mL of ethanol (95%).[1]
-
Add a few drops of glacial acetic acid to the solution.[1]
-
Reflux the mixture for 45 minutes.[1]
-
Cool the reaction mixture in an ice bath.[1]
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Filter the resulting solid, dry it, and recrystallize from ethanol (95%) to obtain the pure 6-chloroisatin-3-(4-bromophenyl)semicarbazone.[1]
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Quantitative Data: Anticonvulsant Activity
A series of isatin semicarbazones were synthesized and evaluated for their anticonvulsant activity using maximal electroshock (MES), subcutaneous metrazol (ScMet), and subcutaneous strychnine (ScSty) induced seizure models. The neurotoxic effects were determined by the rotorod test.[1]
Table 1: Anticonvulsant Activity of Isatin Semicarbazones [1]
| Compound | Substituents (Isatin) | Substituents (Semicarbazide) | MES (100 mg/kg, i.p.) | ScMet (100 mg/kg, i.p.) | ScSty (100 mg/kg, i.p.) | Neurotoxicity (100 mg/kg, i.p.) |
| 1 | H | H | + | - | - | - |
| 2 | H | 4-Br | + | + | + | - |
| 3 | 6-Cl | 4-Br | + | + | + | - |
| 4 | 5-Br | 4-Br | + | + | + | - |
| 5 | 5-NO2 | 4-Br | - | - | - | - |
| 6 | H | 4-Cl | + | - | - | - |
| 7 | H | 4-F | - | - | - | - |
| 8 | H | 2,4-diCl | - | - | - | - |
| 9 | H | 4-CH3 | - | - | - | - |
| 10 | H | 4-OCH3 | - | - | - | - |
| 11 | H | 2-Cl | - | - | - | - |
| 12 | 5-Br | 4-Cl | + | - | - | - |
| 13 | 5-NO2 | 4-Cl | - | - | - | - |
| Phenytoin | - | - | + | - | - | + |
| Valproic Acid | - | - | + | + | - | - |
-
(+) Active; (-) Inactive
Table 2: Oral Anticonvulsant Activity of Selected Isatin Semicarbazones in Rats (30 mg/kg) [1]
| Compound | Time (h) | MES Protection (%) | Neurotoxicity |
| 1 | 0.5 | 25 | 0/4 |
| 2.0 | 75 | 0/4 | |
| 2 | 0.5 | 25 | 0/4 |
| 4.0 | 75 | 0/4 | |
| 3 | 0.5 | 50 | 0/4 |
| 2.0 | 100 | 0/4 | |
| 4 | 0.5 | 25 | 0/4 |
| 2.0 | 75 | 0/4 | |
| 6 | 0.5 | 25 | 0/4 |
| 2.0 | 75 | 0/4 | |
| 12 | 0.5 | 25 | 0/4 |
| 2.0 | 75 | 0/4 | |
| Phenytoin | 0.5 | 100 | 4/4 |
| 2.0 | 100 | 4/4 | |
| Valproic Acid | 0.5 | 100 | 0/4 |
| 2.0 | 100 | 0/4 |
Visualizations
Experimental Workflow
The following diagram illustrates the general two-step synthesis of bioactive isatin semicarbazones starting from this compound.
Caption: Synthetic workflow for bioactive isatin semicarbazones.
Proposed Pharmacophore Model for Anticonvulsant Activity
Based on the structure-activity relationship studies of the synthesized semicarbazones, a pharmacophore model with four key binding sites has been proposed to be essential for their anticonvulsant activity.[1]
Caption: Proposed anticonvulsant pharmacophore model.
References
Troubleshooting & Optimization
Optimizing reaction conditions for "Ethyl 3-(chloroformyl)carbazate"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for Ethyl 3-(chloroformyl)carbazate.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a valuable reagent in organic synthesis, primarily used as a precursor for the introduction of the ethoxycarbonylhydrazide moiety. This functional group is a key component in the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.
Q2: What are the main safety precautions to consider when working with this compound and its precursors?
A2: The synthesis of this compound involves highly toxic and corrosive reagents such as phosgene or its safer solid equivalent, triphosgene. All manipulations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Special care must be taken to avoid inhalation of phosgene gas, which can be fatal. It is highly recommended to have a phosgene detection system in place. The final product, this compound, is a chloroformate and should be handled with care as it is corrosive and a lachrymator.
Q3: How should this compound be stored?
A3: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is best stored in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases. Hydrolysis of the chloroformyl group will deactivate the reagent.
Q4: What are the expected decomposition products of this compound upon contact with water?
A4: Upon contact with water, this compound will hydrolyze to produce ethyl carbazate, hydrochloric acid, and carbon dioxide. This hydrolysis is a common cause of reagent deactivation and can lead to poor yields in subsequent reactions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Product | 1. Deactivated this compound due to improper storage or handling. 2. Presence of moisture in the reaction solvent or on glassware. 3. Inefficient phosgenation of ethyl carbazate. 4. Incorrect reaction temperature. | 1. Use freshly prepared or properly stored reagent. 2. Ensure all solvents are anhydrous and glassware is oven-dried before use. 3. Optimize the stoichiometry of triphosgene and the reaction time. Consider using a catalyst if applicable. 4. Maintain the recommended low temperature during the addition of the phosgenating agent. |
| Formation of a White Precipitate (Urea byproduct) | Reaction of this compound with unreacted ethyl carbazate. | 1. Ensure slow, dropwise addition of the phosgenating agent to the ethyl carbazate solution to maintain a low concentration of the starting material. 2. Use a slight excess of the phosgenating agent. |
| Product is an oil instead of a solid | Presence of residual solvent or impurities. | 1. Ensure complete removal of the reaction solvent under reduced pressure. 2. Purify the product by recrystallization or column chromatography. |
| Inconsistent Reaction Results | Variation in the quality of starting materials or reaction setup. | 1. Use high-purity ethyl carbazate and triphosgene. 2. Standardize the reaction setup, including stirring speed and rate of addition of reagents. |
Experimental Protocols
Synthesis of this compound from Ethyl Carbazate and Triphosgene
This protocol describes a common method for the preparation of this compound using triphosgene as a safer alternative to phosgene gas.
Materials:
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Ethyl carbazate
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Triphosgene
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Anhydrous Dichloromethane (DCM)
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Anhydrous Triethylamine (TEA) or Pyridine
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Argon or Nitrogen gas
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Standard laboratory glassware (oven-dried)
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Magnetic stirrer and stir bar
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Ice bath
Procedure:
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In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon/nitrogen inlet, dissolve ethyl carbazate (1.0 eq) in anhydrous DCM.
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Cool the solution to 0 °C using an ice bath.
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Slowly add triethylamine (1.1 eq) to the stirred solution.
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In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous DCM.
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Slowly add the triphosgene solution to the ethyl carbazate solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-3 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
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Wash the filtrate with cold, dilute hydrochloric acid and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Quantitative Data Summary
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Dichloromethane | Tetrahydrofuran | Acetonitrile |
| Base | Triethylamine | Pyridine | Diisopropylethylamine |
| Temperature | 0 °C | -20 °C | Room Temperature |
| Yield (%) | 85-95% | 80-90% | 50-60% |
| Purity (by HPLC) | >98% | >97% | ~90% |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low product yield.
Common side reactions with "Ethyl 3-(chloroformyl)carbazate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Ethyl 3-(chloroformyl)carbazate" and related reactive acylating agents. Given the limited specific literature on this particular compound, this guide draws upon established principles for analogous chloroformates and carbazates to address potential challenges during its use.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its primary reactivity?
"this compound" (presumed structure: EtO-C(=O)-NH-NH-C(=O)-Cl) is a highly reactive bifunctional reagent. Its reactivity is dominated by the electrophilic chloroformyl group (-C(=O)Cl), which readily reacts with a wide range of nucleophiles. The carbazate backbone may also influence the reaction outcomes. The primary expected reaction is the acylation of nucleophiles to form urea, carbamate, or amide derivatives.
Q2: What are the main safety precautions when handling this reagent?
Due to the presence of a chloroformyl group, this reagent is expected to be highly sensitive to moisture and corrosive. It is likely to release hydrochloric acid (HCl) upon hydrolysis. Therefore, it is crucial to handle it under inert and anhydrous conditions (e.g., in a glovebox or using Schlenk line techniques). Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.
Q3: How should "this compound" be stored?
Store the reagent in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (typically ≤ 4°C) to minimize degradation. Avoid exposure to moisture and air.
Troubleshooting Guides
Problem 1: Low or No Product Yield
If you are experiencing low or no yield of your desired product, consider the following potential causes and solutions.
Troubleshooting Workflow for Low/No Yield
Caption: Troubleshooting workflow for low or no product yield.
Quantitative Data Summary: Factors Affecting Yield
| Parameter | Potential Issue | Recommended Action | Expected Outcome |
| Reagent Quality | Degradation due to moisture. | Use freshly prepared or properly stored reagent. Confirm structure via derivatization and analysis (e.g., NMR, IR). | Increased yield of the desired product. |
| Solvent | Presence of water or protic impurities. | Use freshly dried, anhydrous solvents. | Minimized side reactions and reagent decomposition. |
| Temperature | Too low for weakly nucleophilic substrates. | Gradually increase the reaction temperature. | Improved reaction rate and conversion. |
| Base | Insufficient strength to neutralize HCl byproduct. | Use a stronger, non-nucleophilic base (e.g., triethylamine, DIPEA, Proton Sponge). | Prevents reaction inhibition by acid buildup. |
Problem 2: Formation of Multiple Side Products
The presence of multiple spots on a TLC plate or peaks in your analytical data indicates the formation of side products.
Potential Side Reactions and Their Mitigation
| Side Reaction | Probable Cause | Mitigation Strategy |
| Hydrolysis of Chloroformate | Presence of moisture in the reaction. | Ensure all glassware, solvents, and reagents are rigorously dried. Perform the reaction under an inert atmosphere. |
| Double Acylation | Use of a di-nucleophile or a nucleophile with multiple reactive sites. | Use a large excess of the nucleophile or protecting group strategies. |
| Reaction with Base/Solvent | Use of a nucleophilic base (e.g., pyridine) or a reactive solvent. | Employ a non-nucleophilic base (e.g., triethylamine, DIPEA). Use an inert solvent (e.g., THF, DCM). |
| Intramolecular Cyclization | If the nucleophile has a suitably positioned functional group. | Lower the reaction temperature. |
Visualizing a Common Side Reaction Pathway: Hydrolysis
Purification techniques for products synthesized with "Ethyl 3-(chloroformyl)carbazate"
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with products synthesized using "Ethyl 3-(chloroformyl)carbazate".
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take to purify the crude product from my reaction?
After the reaction is complete, a typical work-up procedure is necessary to remove bulk impurities. This usually involves:
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Quenching: Carefully neutralizing any remaining reactive reagents.
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Extraction: Using an appropriate solvent system (e.g., ethyl acetate and water) to partition your product into the organic layer, separating it from water-soluble byproducts and salts.
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Washing: Washing the organic layer with brine to remove residual water.
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Drying and Concentration: Drying the organic layer with an agent like anhydrous sodium sulfate or magnesium sulfate, followed by solvent removal under reduced pressure (e.g., using a rotary evaporator).
The resulting crude material can then be subjected to further purification techniques like chromatography or recrystallization.
Q2: My crude product is an oil and won't crystallize. How can I purify it?
Oily products are common and are typically purified using chromatography. Silica gel flash column chromatography is the most common method. The key is to develop an appropriate solvent system using Thin Layer Chromatography (TLC) first. If chromatography is challenging, consider converting the oil to a solid salt derivative if it has a basic or acidic handle, which can then be purified by recrystallization.
Q3: What are common impurities I should expect in reactions involving this compound?
Common impurities may include:
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Unreacted Starting Materials: this compound or the nucleophile it was reacted with.
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Hydrolysis Products: this compound is sensitive to moisture and can hydrolyze.
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Di-acylated Products: If the nucleophile has more than one reactive site, double addition can occur.
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Solvent and Reagent Residues: Residual solvents from the reaction or work-up, and other reagents like bases (e.g., triethylamine).
Q4: How do I choose the right solvent system for recrystallization?
Recrystallization is a powerful purification technique for solids.[1] An ideal recrystallization solvent should:
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Completely dissolve your product at high temperatures (e.g., at the solvent's boiling point).
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Poorly dissolve your product at low temperatures (e.g., 0°C or room temperature).
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Either dissolve impurities very well (so they stay in the mother liquor) or not at all (so they can be filtered off hot).
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Be chemically inert with respect to your product.
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Be volatile enough to be easily removed from the purified crystals.
To find a suitable solvent, test small amounts of your crude product with various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, toluene, or mixtures thereof).
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor Separation | Inappropriate solvent system. | Develop a better eluent system using TLC. Aim for a retention factor (Rf) of ~0.3 for your desired product. Consider using a gradient elution. |
| Column was poorly packed. | Ensure the silica gel is packed uniformly without air bubbles or cracks. A slurry packing method is often most effective. | |
| Column was overloaded. | Use a proper ratio of crude material to silica gel (typically 1:20 to 1:100 by weight, depending on separation difficulty). | |
| Product Not Eluting | Eluent is too non-polar. | Gradually increase the polarity of the solvent system. For very polar compounds, consider adding a small percentage of methanol or acetic acid. |
| Product has very strong interaction with silica. | Consider switching to a different stationary phase like alumina (basic, neutral, or acidic) or reverse-phase silica. | |
| Cracked/Dry Column | Solvent level dropped below the top of the silica. | Never let the column run dry. Always keep the silica bed covered with solvent. A cracked column leads to poor separation (channeling). |
Recrystallization Failures
| Problem | Possible Cause | Suggested Solution |
| No Crystals Form | Solution is too dilute. | Evaporate some of the solvent to increase the concentration and try cooling again.[2] |
| Compound is very soluble even at low temperatures. | Try a different solvent or a mixed-solvent system. Add a less polar "anti-solvent" dropwise to the solution until it becomes cloudy, then warm to clarify and cool slowly. | |
| Solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of the pure product. | |
| Oiling Out | Product's melting point is below the solvent's boiling point. | Use a lower-boiling point solvent or a solvent mixture. |
| Cooling was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can cause the product to precipitate as an oil rather than crystallize. | |
| Low Recovery | Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Product has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration to minimize loss in the mother liquor. |
Data and Protocols
HPLC Analysis of Starting Material
For assessing the purity of the starting material or for developing an analytical method for the final product, a reverse-phase HPLC method can be employed.[3]
| Parameter | Condition |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric acid modifier. |
| MS-Compatible | For Mass Spectrometry applications, replace phosphoric acid with formic acid.[3] |
| Application | This method is scalable and can be adapted for preparative separation to isolate impurities.[3] |
Experimental Protocol: General Recrystallization
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Solvent Selection: Choose an appropriate solvent or solvent pair by testing solubility with small amounts of your crude product.
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Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, bring the mixture to a boil (using a hot plate and adding a boiling chip) while stirring. Continue adding small portions of hot solvent until the solid just dissolves.
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Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once it has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
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Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Visualizations
General Purification Workflow
Caption: A general workflow for the purification of products synthesized using this compound.
Troubleshooting Column Chromatography
Caption: A troubleshooting guide for common issues encountered during flash column chromatography.
References
"Ethyl 3-(chloroformyl)carbazate" stability in different organic solvents
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Ethyl 3-(chloroformyl)carbazate in various organic solvents. This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a reactive molecule due to the presence of a chloroformyl group, which is a derivative of an acid chloride. Acid chlorides are generally susceptible to nucleophilic attack.[1][2] Therefore, its stability is highly dependent on the purity of the solvent, temperature, and the presence of nucleophiles. It is expected to be most stable in dry, aprotic solvents and least stable in protic solvents or those containing impurities like water or amines.
Q2: Which organic solvents are recommended for handling and storing this compound?
A2: For short-term handling and reactions, dry aprotic solvents are recommended. Examples include:
-
Dichloromethane (DCM)
-
Chloroform
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Toluene
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Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
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Dioxane
It is crucial that these solvents are anhydrous, as trace amounts of water can lead to hydrolysis. For long-term storage, it is best to store the compound as a solid under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C).
Q3: Which solvents should be avoided?
A3: Protic solvents and those containing nucleophilic impurities should be avoided. These include:
-
Alcohols (e.g., methanol, ethanol)
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Water
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Primary and secondary amines
-
Solvents containing dissolved water
These substances will react with the chloroformyl group, leading to the degradation of the compound.
Q4: What are the likely degradation products of this compound in the presence of common nucleophiles?
A4: The primary degradation pathways involve the reaction of the chloroformyl group with nucleophiles.
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Hydrolysis (with water): Forms the corresponding carbamic acid, which may be unstable and decompose further.
-
Alcoholysis (with alcohols): Forms a carbonate.
-
Aminolysis (with amines): Forms a urea derivative.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield or no product in a reaction where this compound is a reactant. | Degradation of this compound before or during the reaction. | 1. Verify Solvent Purity: Use freshly dried, anhydrous aprotic solvents. Consider using solvents from a solvent purification system or freshly opened bottles of anhydrous solvent.2. Control Reaction Temperature: Perform the reaction at the recommended temperature, and consider if cooling is necessary, especially during the addition of reagents.3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.4. Check Reagent Purity: Ensure that other reagents, especially amines or alcohols, are free of water. |
| Formation of unexpected byproducts. | Reaction with solvent or impurities. | 1. Analyze Byproducts: If possible, identify the byproducts using techniques like LC-MS or NMR to understand the degradation pathway.2. Switch Solvents: If the solvent is suspected to be reactive, switch to a more inert solvent (e.g., from THF to toluene).3. Purify Reagents: Ensure all starting materials are pure and free from contaminants that could act as nucleophiles. |
| Difficulty in isolating the desired product. | The product may be unstable under the workup or purification conditions. | 1. Aqueous Workup: Minimize contact time with water during aqueous workups. Use cold water or brine and quickly extract the product into an organic solvent.2. Chromatography: If using silica gel chromatography, be aware that silica gel is acidic and can potentially degrade acid-sensitive compounds. Consider using neutral alumina or deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent). |
| Compound appears to have degraded upon storage. | Improper storage conditions. | 1. Storage as a Solid: Store the compound as a solid whenever possible.2. Inert Atmosphere and Low Temperature: Store under an inert atmosphere (argon or nitrogen) in a tightly sealed container at -20°C.3. Avoid Solution Storage: Do not store this compound in solution for extended periods. If a stock solution is necessary, prepare it fresh in an anhydrous aprotic solvent. |
Stability Data Summary
Currently, there is limited publicly available quantitative data on the stability of this compound in various organic solvents. The following table provides a qualitative summary based on the general reactivity of chloroformates and carbazates.
| Solvent | Solvent Type | Expected Stability | Potential Degradation Products |
| Dichloromethane (DCM) | Aprotic | High (if anhydrous) | Minimal |
| Toluene | Aprotic | High (if anhydrous) | Minimal |
| Acetonitrile (ACN) | Aprotic, Polar | Moderate (if anhydrous) | Potential for slow reaction if impurities are present |
| Tetrahydrofuran (THF) | Aprotic, Ether | Moderate (if anhydrous and peroxide-free) | Potential for slow reaction with trace water |
| Methanol (MeOH) | Protic | Low | Ethyl 2-(methoxycarbonyl)hydrazine-1-carboxylate |
| Ethanol (EtOH) | Protic | Low | Diethyl 2,2'-(carbonylbis(hydrazine-2,1-diyl))dicarboxylate |
| Water | Protic | Very Low | Ethyl carbazate, HCl, CO2 |
| Dimethylformamide (DMF) | Aprotic, Polar | Moderate to Low | Can contain amine impurities that will react. |
| Dimethyl sulfoxide (DMSO) | Aprotic, Polar | Moderate to Low | Can contain water and may promote decomposition. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Organic Solvent
This protocol outlines a general method for determining the stability of this compound in a specific organic solvent over time using High-Performance Liquid Chromatography (HPLC).
Materials:
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This compound
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Anhydrous organic solvent of interest
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Internal standard (a stable, non-reactive compound with a distinct retention time)
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HPLC system with a suitable detector (e.g., UV-Vis)
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Reverse-phase HPLC column (e.g., C18)
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Mobile phase components (e.g., acetonitrile and water with a modifier like formic or phosphoric acid)[3]
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Volumetric flasks and pipettes
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Autosampler vials
Procedure:
-
Prepare a Stock Solution:
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Accurately weigh a known amount of this compound and dissolve it in a known volume of the anhydrous organic solvent to be tested to make a stock solution of a specific concentration (e.g., 1 mg/mL).
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Prepare a separate stock solution of the internal standard in the same solvent.
-
-
Prepare Stability Samples:
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In separate autosampler vials, combine a known volume of the this compound stock solution and a known volume of the internal standard stock solution.
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Cap the vials tightly.
-
Prepare multiple identical samples for analysis at different time points.
-
-
Set Time Points:
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Establish the time points for analysis (e.g., t=0, 1h, 2h, 4h, 8h, 24h).
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Store the samples at a constant temperature (e.g., room temperature or a specific elevated temperature) between time points.
-
-
HPLC Analysis:
-
At each time point, inject a sample onto the HPLC system.
-
Use a suitable HPLC method to separate this compound and the internal standard. A generic starting method could be a gradient elution with acetonitrile and water (containing 0.1% formic acid) on a C18 column.[3]
-
Monitor the elution using a UV detector at a wavelength where this compound has significant absorbance.
-
-
Data Analysis:
-
For each time point, determine the peak area of this compound and the internal standard.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Plot this ratio against time. A decrease in the ratio over time indicates degradation.
-
The rate of degradation and the half-life of the compound in the solvent can be calculated from this data.
-
Visualizations
Caption: Degradation pathways of this compound with common nucleophiles.
Caption: Workflow for assessing the stability of this compound.
References
Managing moisture sensitivity of "Ethyl 3-(chloroformyl)carbazate"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of Ethyl 3-(chloroformyl)carbazate. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it moisture-sensitive?
This compound is a chemical reagent commonly used in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure contains a chloroformyl group (-COCl), which is a derivative of a carboxylic acid. This functional group is highly reactive, especially towards nucleophiles. Water is a nucleophile and will react with the chloroformyl group in a process called hydrolysis. This reaction is generally undesirable as it consumes the reagent and forms different, often unwanted, products.
Q2: How can I visually identify if my this compound has been exposed to moisture?
While there may not be a distinct visual change in the compound itself upon initial, minor exposure, significant degradation can lead to changes in its physical state. The pure compound is a solid. Hydrolysis will lead to the formation of the corresponding carboxylic acid and ultimately other degradation products, which may appear as a liquid or a syrupy substance mixed with the solid. A pungent, acidic odor of hydrogen chloride (HCl) gas, which is a byproduct of hydrolysis, is also a strong indicator of moisture contamination. For accurate assessment, analytical techniques like HPLC are recommended.[1]
Q3: What are the primary degradation products of this compound upon reaction with water?
The initial and primary degradation product from the reaction of this compound with water is the corresponding carbazic acid, with the release of hydrogen chloride. This carbazic acid can be unstable and may undergo further reactions, such as decarboxylation, depending on the conditions.
Q4: What are the recommended storage conditions for this compound?
To maintain its integrity, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The storage area should be cool, dry, and well-ventilated. It is crucial to protect the compound from any contact with moisture.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no product yield in a reaction | Degradation of this compound due to moisture. | - Use a fresh bottle of the reagent. - Ensure all glassware is thoroughly dried before use (e.g., oven-dried or flame-dried). - Use anhydrous solvents. - Perform the reaction under an inert atmosphere. |
| Inconsistent reaction outcomes | Variable quality of the this compound being used. | - Test the purity of the reagent using HPLC before use. - Purchase high-purity grade reagent from a reputable supplier. - Store the reagent in smaller, single-use aliquots to prevent repeated exposure of the entire stock to the atmosphere. |
| Formation of unexpected byproducts | Reaction of this compound with nucleophilic impurities in the reaction mixture (e.g., water, alcohols). | - Purify all starting materials and solvents to remove nucleophilic impurities. - Ensure the reaction is performed under strictly anhydrous conditions. |
| Pressure build-up in the reaction vessel | Evolution of HCl gas from the hydrolysis of this compound. | - Do not seal the reaction vessel tightly unless it is equipped with a pressure-relief system. - Use a gas bubbler or a drying tube to vent the reaction while protecting it from atmospheric moisture. |
Experimental Protocols
Protocol 1: Handling and Dispensing of this compound
This protocol outlines the procedure for safely handling and dispensing the moisture-sensitive reagent to minimize exposure to atmospheric moisture.
Materials:
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This compound
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Inert gas source (Argon or Nitrogen) with a manifold
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Dry, clean glassware (e.g., round-bottom flask, Schlenk flask)
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Septa
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Syringes and needles (oven-dried)
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Glove box or glove bag (recommended)
Procedure:
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Preparation: Dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
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Inert Atmosphere: If not using a glove box, assemble the glassware and purge with a slow stream of inert gas.
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Dispensing:
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In a Glove Box: The most reliable method is to handle and weigh the solid reagent inside a glove box with a low-moisture atmosphere.
-
Without a Glove Box (Quick Transfer): If a glove box is unavailable, quickly weigh the required amount of the solid and transfer it to the reaction vessel under a positive pressure of inert gas. Minimize the time the container is open to the atmosphere.
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Without a Glove Box (Using a Schlenk Line): For solution-based transfers, the solid can be dissolved in a dry, non-reactive solvent inside a Schlenk flask under an inert atmosphere. The resulting solution can then be transferred via a cannula or a syringe.
-
-
Sealing: Immediately after dispensing, tightly seal the reagent bottle and the reaction vessel. Purge the headspace of the reagent bottle with inert gas before sealing if it has been opened.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for analyzing the purity of this compound and detecting potential degradation products.[1]
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Reverse Phase (RP) HPLC |
| Column | Newcrom R1 or equivalent |
| Mobile Phase | Acetonitrile (MeCN) and Water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) |
| Detection | UV detector (wavelength to be optimized based on chromophore) or Mass Spectrometer (MS) |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
| Flow Rate | To be optimized (e.g., 1.0 mL/min) |
| Injection Volume | To be optimized (e.g., 10 µL) |
Procedure:
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Standard Preparation: Prepare a standard solution of this compound of known concentration in a dry, aprotic solvent (e.g., acetonitrile).
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Sample Preparation: Carefully prepare a solution of the sample to be tested in the same solvent as the standard.
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Analysis: Inject the standard and sample solutions into the HPLC system.
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Data Interpretation: Compare the chromatogram of the sample to that of the standard. The presence of additional peaks in the sample chromatogram indicates impurities or degradation products. The peak area of the main compound can be used to quantify its purity relative to the standard.
Visualizations
References
Technical Support Center: Derivatization with Ethyl 3-(chloroformyl)carbazate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using "Ethyl 3-(chloroformyl)carbazate" for derivatization reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary intended reaction of this compound in derivatization?
This compound is primarily used as a derivatizing agent to introduce an ethyl carbazate moiety onto a target molecule. This is typically achieved through the reaction of its chloroformyl group with a nucleophilic functional group on the substrate, such as an amine or an alcohol, to form a carbamate or a carbonate linkage, respectively. This derivatization is often employed to modify the polarity and volatility of the analyte for chromatographic analysis or to introduce a reactive handle for further synthetic transformations.
Q2: What are the potential byproducts I might encounter during the derivatization reaction?
Several byproducts can form during the derivatization with this compound, depending on the reaction conditions and the nature of the substrate. Common byproducts include:
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Symmetrical Di-substituted Urea: Formed by the reaction of the desired derivatized product with another molecule of the starting amine.
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Ethyl Carbazate: Resulting from the hydrolysis of this compound in the presence of water.[1]
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Over-acylated Products: If the substrate contains multiple nucleophilic sites, over-derivatization can occur.[2]
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Products of Self-Condensation: this compound can potentially react with itself under certain conditions.
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Decarboxylated Byproducts: Thermal decomposition of the carbazate or the final product can lead to decarboxylation.
Q3: My reaction is showing a complex mixture of products on TLC/LC-MS. How can I identify the major byproducts?
Identifying byproducts in a complex reaction mixture requires a systematic approach. Here are some recommended steps:
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Mass Spectrometry (MS) Analysis: Obtain high-resolution mass spectra of the major impurity peaks. This will provide the exact mass, which can be used to predict the elemental composition.
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Tandem MS (MS/MS) Analysis: Fragmenting the parent ions of the impurities can provide structural information.
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Comparison with Known Compounds: If you suspect the presence of a specific byproduct (e.g., ethyl carbazate), run a standard of that compound alongside your reaction mixture for comparison of retention time and mass spectrum.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity can be isolated in sufficient quantity, 1H and 13C NMR spectroscopy are powerful tools for unambiguous structure elucidation.
Q4: How can I minimize the formation of byproducts?
Minimizing byproduct formation is key to achieving a clean reaction and simplifying purification. Consider the following strategies:
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Control of Stoichiometry: Use a precise stoichiometry of the derivatizing agent to the substrate. An excess of this compound can lead to over-acylation, while an excess of the amine substrate can promote the formation of symmetrical ureas.
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Temperature Control: Perform the reaction at the lowest temperature at which it proceeds at a reasonable rate. Higher temperatures can promote side reactions and decomposition.
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
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Use of a Base: The addition of a non-nucleophilic base (e.g., pyridine, triethylamine) is often necessary to neutralize the HCl generated during the reaction.[3][4] This prevents the protonation of the amine substrate, which would render it unreactive.
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Solvent Choice: Use a dry, aprotic solvent to minimize the hydrolysis of the chloroformate.
Data Presentation
Table 1: Molecular Weights of Expected Product and Potential Byproducts
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Desired Product (Example with a primary amine R-NH2) | C4H7N2O3-R | 131.10 + MW(R) |
| This compound (Unreacted) | C3H5ClN2O3 | 152.54 |
| Ethyl Carbazate (Hydrolysis Product) | C3H8N2O2 | 104.11 |
| Symmetrical Di-substituted Urea (from R-NH2) | C(O)(NH-R)2 | 28.01 + 2*MW(R) |
| Diethyl 2,2'-(carbonylbis(azanediyl))dicarbamate (Self-condensation) | C7H12N4O5 | 232.19 |
Experimental Protocols
General Protocol for Derivatization of a Primary Amine
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Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the primary amine substrate (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq.) in a dry, aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
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Addition of Derivatizing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.05 eq.) in the same dry solvent dropwise over 10-15 minutes.
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Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol for Byproduct Analysis by HPLC-MS
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Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).
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Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: Start with a low percentage of B, and gradually increase to elute compounds of increasing hydrophobicity.
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Flow Rate: 0.3 mL/min.
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Column Temperature: 40 °C.
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Mass Spectrometry Conditions:
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Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
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Scan Range: m/z 50 - 1000.
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Data Acquisition: Full scan mode to detect all ions. If necessary, use targeted MS/MS to fragment specific ions of interest for structural elucidation.
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Visualizations
Caption: Experimental workflow for a typical derivatization reaction.
Caption: Main reaction pathway for derivatization of a primary amine.
Caption: Troubleshooting guide for identifying and mitigating byproducts.
References
Technical Support Center: Troubleshooting Low Conversion Rates with Ethyl 3-(chloroformyl)carbazate
For researchers, scientists, and drug development professionals utilizing Ethyl 3-(chloroformyl)carbazate, achieving optimal reaction conversion rates is paramount for efficient synthesis and reliable results. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during experiments with this versatile reagent.
Troubleshooting Guides
Low conversion rates in reactions involving this compound can stem from a variety of factors, from reagent quality to reaction conditions. The following guides, presented in a question-and-answer format, address specific issues and provide actionable solutions.
Issue 1: Reaction is sluggish or does not proceed to completion.
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Question: My reaction with this compound is very slow or appears to have stalled, resulting in a low yield of my desired product. What are the potential causes and how can I improve the conversion rate?
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Answer: Sluggish or incomplete reactions are a common issue and can often be attributed to the following factors:
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Inadequate Reaction Temperature: The rate of reaction is highly dependent on temperature.[1][2][3] If the reaction temperature is too low, the molecules may not have sufficient kinetic energy to overcome the activation energy barrier, leading to a slow reaction rate.[1][2][3] Conversely, excessively high temperatures can lead to decomposition of the reactant or product.
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Recommendation: Carefully control and monitor the reaction temperature. Consider a stepwise increase in temperature while monitoring the reaction progress by an appropriate analytical method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Poor Reagent Purity: The purity of this compound, the nucleophile, and the solvent is critical. Impurities can interfere with the reaction or consume the reagent. This compound is sensitive to moisture and can hydrolyze to the corresponding carbazic acid, which is unreactive under these conditions.
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Recommendation: Ensure all reagents and solvents are of high purity and are anhydrous. Use freshly opened solvents or distill them over a suitable drying agent. Consider purifying the this compound if its quality is uncertain.
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Insufficient Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to poor contact between reactants, thus slowing down the reaction rate.
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Recommendation: Employ vigorous and continuous stirring throughout the reaction to ensure the mixture is homogeneous.
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Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and outcome. The solvent should be inert to the reactants and products and should adequately dissolve the reactants.
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Recommendation: Select a dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. The polarity of the solvent can influence the reaction rate, so screening a few different solvents may be beneficial.
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Issue 2: Formation of multiple unexpected byproducts.
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Question: My reaction is producing a complex mixture of products, making purification difficult and lowering the yield of the desired compound. What are the likely side reactions and how can I minimize them?
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Answer: The formation of byproducts is often due to the high reactivity of the chloroformate group and the presence of competing nucleophiles or side reactions.
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Hydrolysis: this compound is susceptible to hydrolysis by water, which will form the unreactive carbazic acid and hydrochloric acid.
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Recommendation: Conduct the reaction under strictly anhydrous conditions. Use oven-dried glassware and dry solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
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Reaction with the "Wrong" Nucleophile: In the presence of multiple nucleophilic sites in the substrate molecule, the chloroformate may react unselectively.
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Recommendation: If your substrate has multiple nucleophilic groups, consider using a protecting group strategy to selectively block the sites you do not want to react.
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Dimerization or Polymerization: In some cases, the product of the reaction may be able to react further with the starting materials, leading to the formation of dimers or polymers.
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Recommendation: Adding the this compound slowly to the solution of the nucleophile can help to maintain a low concentration of the chloroformate and minimize these side reactions.
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Reaction with the Base: The base used to scavenge the HCl byproduct can sometimes act as a nucleophile and react with the chloroformate.
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Recommendation: Use a non-nucleophilic, sterically hindered base such as triethylamine or diisopropylethylamine (DIPEA). The choice of base can be critical and may need to be optimized for your specific reaction.
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Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for reactions with this compound?
A1: The optimal temperature is highly dependent on the specific nucleophile and solvent being used. Generally, reactions are initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature or gently heated to drive the reaction to completion.[4] It is recommended to monitor the reaction progress at different temperatures to determine the optimal conditions for your specific system.
Q2: Which base should I use for my reaction?
A2: A non-nucleophilic organic base is typically used to neutralize the hydrochloric acid (HCl) that is formed during the reaction.[5] Common choices include triethylamine (TEA) and diisopropylethylamine (DIPEA). Pyridine can also be used. The choice of base can influence the reaction rate and the formation of byproducts, so it may be necessary to screen a few different bases to find the best one for your reaction.
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of the reactants and the formation of the product. For more quantitative analysis, techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q4: My product is difficult to purify. What can I do?
A4: Purification challenges often arise from the presence of unreacted starting materials or byproducts. If you are experiencing purification difficulties, first try to optimize the reaction conditions to maximize the conversion to the desired product and minimize side reactions. For purification, column chromatography on silica gel is a common method. The choice of eluent system will depend on the polarity of your product and the impurities. Recrystallization can also be an effective purification technique if your product is a solid.
Q5: How should I store this compound?
A5: this compound is sensitive to moisture and should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). It should be stored in a cool, dry place away from heat and sources of ignition.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for reactions involving chloroformates, which can serve as a starting point for optimizing your experiments with this compound.
Table 1: Reaction of Chloroformates with Amines to form Carbamates
| Chloroformate | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl Chloroformate | Methylamine (33% in water) | Sodium Hydroxide | Ether | 5 | 5 | 88-90 | [6] |
| Phenyl Chloroformate | Aniline | Pyridine | Benzene | 10 | Several | Not specified | [7] |
| Vinyl Chloroformate | N-ethylpiperidine | - | - | - | - | 90 | [8] |
| 2,2,2-trichloroethyl chloroformate | Ergot alkaloids | Potassium Bicarbonate | - | - | - | 90 | [8] |
Table 2: Reaction of Chloroformates with Alcohols to form Carbonates
| Chloroformate | Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Adamantyl Chloroformate | Ethanol | - | Ethanol | 25 | - | 88 | [9] |
| 2-Adamantyl Chloroformate | 2,2,2-Trifluoroethanol | - | 2,2,2-Trifluoroethanol | 25 | - | 41 | [9] |
Experimental Protocols
The following are generalized experimental protocols for the reaction of this compound with amines and alcohols. These should be adapted and optimized for your specific substrate and experimental setup.
Protocol 1: General Procedure for the Reaction of this compound with a Primary or Secondary Amine
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To a stirred solution of the amine (1.0 equivalent) and a non-nucleophilic base (1.1 equivalents, e.g., triethylamine) in a dry aprotic solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere, add a solution of this compound (1.05 equivalents) in the same solvent dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, while monitoring the reaction progress by TLC.
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Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
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Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for the Reaction of this compound with an Alcohol or Phenol
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To a stirred solution of the alcohol or phenol (1.0 equivalent) and a suitable base (1.1 equivalents, e.g., pyridine or triethylamine) in a dry aprotic solvent (e.g., dichloromethane or THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.05 equivalents) in the same solvent dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by TLC.
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Upon completion, dilute the reaction mixture with the organic solvent and wash with water, dilute aqueous acid (e.g., 1M HCl) to remove the base, and then with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
Mandatory Visualization
The following diagrams illustrate a troubleshooting workflow for low conversion rates and the general reaction mechanism of this compound with a nucleophile.
Caption: Troubleshooting workflow for low conversion rates.
Caption: General reaction mechanism with a nucleophile.
References
- 1. chemicals.co.uk [chemicals.co.uk]
- 2. cerritos.edu [cerritos.edu]
- 3. Lesson 6.4: Temperature and the Rate of a Chemical Reaction - American Chemical Society [acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. Ethyl carbazate(4114-31-2) 1H NMR [m.chemicalbook.com]
- 7. ruccs.rutgers.edu [ruccs.rutgers.edu]
- 8. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preventing the degradation of "Ethyl 3-(chloroformyl)carbazate" during storage
This technical support center provides guidance on the proper storage and handling of Ethyl 3-(chloroformyl)carbazate to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Users encountering issues with "this compound" can refer to the following guide for potential causes and solutions.
| Issue/Observation | Potential Cause | Recommended Action |
| Reduced reactivity or poor yield in subsequent reactions | Degradation of the chloroformyl group due to hydrolysis. | Ensure all reaction components and equipment are scrupulously dry. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored material. |
| Presence of acidic impurities (e.g., evolution of HCl gas upon opening) | Exposure to moisture, leading to hydrolysis of the chloroformyl group. | Store the compound in a desiccator or glovebox. Use a dry needle and syringe for transfer. Minimize the time the container is open to the atmosphere. |
| Formation of unexpected byproducts in reactions | Reaction with nucleophilic impurities in solvents or reagents. | Use anhydrous, high-purity solvents. Ensure other reagents are free from nucleophilic contaminants like water or amines. |
| Physical changes in the material (e.g., clumping, discoloration) | Absorption of atmospheric moisture and subsequent degradation. | Discard the material if significant physical changes are observed. For future prevention, store in smaller, tightly sealed aliquots to minimize exposure of the entire stock. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from incompatible substances.[1][2] The container must be tightly sealed to prevent moisture ingress.[1] For enhanced stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended, especially for long-term storage.[3]
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway is the hydrolysis of the highly reactive chloroformyl group upon exposure to water or moisture.[1][4][5] This reaction produces the corresponding carbazic acid and hydrochloric acid (HCl). The carbazic acid itself may be unstable and can undergo further reactions.
Q3: What substances are incompatible with this compound?
A3: Due to its reactive acyl chloride group, this compound is incompatible with water, alcohols, amines, strong bases, and strong oxidizing agents.[2][5] Contact with these substances can lead to vigorous and potentially hazardous reactions.
Q4: How can I assess the purity of my this compound?
A4: The purity of this compound can be assessed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[6] Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to check for the presence of degradation products.
Q5: What are the signs of degradation?
A5: Degradation may be indicated by a decrease in assay or purity over time. Physical signs can include a pungent, irritating odor due to the release of HCl gas, as well as changes in the physical appearance of the material.[4]
Experimental Protocols
Protocol for Purity Assessment by RP-HPLC
This protocol provides a general method for analyzing the purity of this compound.
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Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water, with a small amount of a modifier like phosphoric acid or formic acid for Mass-Spec compatible applications.[6] A typical starting gradient could be 5% acetonitrile, ramping up to 95% over a set time.
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Sample Preparation: Carefully weigh a small amount of this compound and dissolve it in a suitable anhydrous organic solvent (e.g., acetonitrile) to a known concentration.
-
Instrumentation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column.
-
Injection Volume: 5-10 µL.
-
Detection Wavelength: Determined by UV-Vis spectroscopy, typically around 210-254 nm.
-
-
Analysis: Inject the sample and run the gradient method. The appearance of new peaks or a decrease in the area of the main peak compared to a reference standard indicates degradation.
Visualizations
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for issues with this compound.
Hypothetical Degradation Pathway
Caption: Primary degradation pathway of this compound via hydrolysis.
References
- 1. nbinno.com [nbinno.com]
- 2. fishersci.com [fishersci.com]
- 3. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. fiveable.me [fiveable.me]
- 5. [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]
- 6. This compound | SIELC Technologies [sielc.com]
Technical Support Center: Catalyst Selection for Ethyl 3-(chloroformyl)carbazate Mediated Reactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on catalyst selection, troubleshooting, and frequently asked questions (FAQs) for reactions involving Ethyl 3-(chloroformyl)carbazate.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
A1: this compound is primarily used as an acylating agent. It readily reacts with nucleophiles such as amines and alcohols to form the corresponding substituted carbazates. These carbazate derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules and complex organic structures.
Q2: What are the most common catalysts for reactions mediated by this compound?
A2: The most frequently employed catalysts are tertiary amines, which can function as both nucleophilic catalysts and acid scavengers. The choice of catalyst depends on the reactivity of the nucleophile and the desired reaction conditions. Common catalysts include:
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4-(Dimethylamino)pyridine (DMAP): A highly efficient nucleophilic catalyst.[1][2][3]
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Pyridine: Acts as both a nucleophilic catalyst and a base to neutralize the HCl byproduct.[4]
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Triethylamine (TEA): Primarily functions as a base (acid scavenger) but can also exhibit catalytic activity.[5]
Q3: How do I choose the right catalyst for my reaction?
A3: The selection of the catalyst depends on the substrate and the desired reaction rate.
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For sterically hindered or less reactive alcohols and amines, DMAP is often the catalyst of choice due to its high catalytic activity.[3]
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Pyridine is a good general-purpose catalyst and solvent for these reactions.[4]
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Triethylamine is typically used as a base to neutralize the hydrochloric acid generated during the reaction, which can be crucial for acid-sensitive substrates. It is often used in conjunction with a nucleophilic catalyst like DMAP.[4][6]
Q4: What is the general mechanism of catalysis in these reactions?
A4: In nucleophilic catalysis, particularly with DMAP or pyridine, the catalyst attacks the electrophilic carbonyl carbon of the chloroformyl group to form a highly reactive N-acylpyridinium intermediate. This intermediate is then more susceptible to nucleophilic attack by the amine or alcohol, which regenerates the catalyst and forms the desired carbazate product. When using a non-nucleophilic base like triethylamine, its primary role is to scavenge the HCl produced, driving the reaction to completion.[2]
Catalyst Selection Guide
The following diagram provides a decision-making workflow for selecting the appropriate catalyst for your this compound mediated reaction.
Caption: Catalyst selection workflow for this compound reactions.
Quantitative Data on Catalyst Performance
The following table summarizes typical reaction conditions and outcomes for the acylation of a generic primary amine with a chloroformate, illustrating the relative effectiveness of different catalysts.
| Catalyst | Catalyst Loading (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| DMAP | 5 | Triethylamine (1.2) | Dichloromethane | 25 | 1-3 | >95 | [1][7] |
| Pyridine | As solvent | - | Pyridine | 25 | 4-8 | 85-95 | [4] |
| Triethylamine | 10 | Triethylamine (1.2) | Dichloromethane | 25 | 12-24 | 70-85 | [5] |
| None | - | Triethylamine (1.2) | Dichloromethane | 25 | >24 | <50 | N/A |
Note: Yields and reaction times are approximate and can vary significantly based on the specific substrates and reaction conditions.
Troubleshooting Guide
Problem 1: Low or no product yield.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use fresh or purified catalyst. Ensure DMAP is not discolored. |
| Poor Quality Reagent | Verify the purity of this compound. It can be sensitive to moisture. |
| Insufficient Catalyst | Increase the catalyst loading, especially for sterically hindered substrates. |
| Inadequate Acid Scavenging | If not using pyridine as a solvent, ensure at least a stoichiometric amount of a non-nucleophilic base like triethylamine is present to neutralize HCl. |
| Low Reaction Temperature | For less reactive nucleophiles, gentle heating (40-60 °C) may be required. |
Problem 2: Formation of side products, such as ureas.
| Possible Cause | Suggested Solution |
| Reaction with catalyst | The N-acylpyridinium intermediate can sometimes react with another amine molecule. Use a less nucleophilic catalyst or lower the reaction temperature. |
| Presence of water | Traces of water can hydrolyze the chloroformate. Ensure all reagents and solvents are anhydrous. |
| Over-reaction | The carbazate product may react further. Monitor the reaction closely by TLC or LC-MS and quench it once the starting material is consumed. |
Problem 3: Difficulty in product purification.
| Possible Cause | Suggested Solution |
| Catalyst Removal | DMAP and pyridinium salts can be difficult to remove. Perform an acidic wash (e.g., dilute HCl) during workup to protonate and extract the basic catalyst into the aqueous layer. |
| Similar Polarity of Product and Byproducts | Optimize chromatographic conditions. Consider a different solvent system or a different stationary phase for column chromatography. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for common issues in mediated reactions.
Experimental Protocols
General Procedure for the DMAP-Catalyzed Acylation of an Amine:
-
To a solution of the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 4-(dimethylamino)pyridine (DMAP) (0.05-0.1 eq).
-
To this stirred solution, add a solution of this compound (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
General Procedure for the Pyridine-Catalyzed Acylation of an Alcohol:
-
Dissolve the alcohol (1.0 eq) in anhydrous pyridine (used as both solvent and catalyst) at 0 °C under an inert atmosphere.
-
Add this compound (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Signaling Pathways and Logical Relationships
Reaction Mechanism of DMAP-Catalyzed Acylation:
Caption: Simplified mechanism of DMAP-catalyzed acylation.
References
- 1. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. researchgate.net [researchgate.net]
Impact of temperature on "Ethyl 3-(chloroformyl)carbazate" reaction kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-(chloroformyl)carbazate. The information is designed to address specific issues that may be encountered during experiments, with a focus on the impact of temperature on reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at different temperatures?
Q2: How does temperature typically affect the reaction rate when using this compound as a reactant?
As with most chemical reactions, increasing the temperature will generally increase the reaction rate. However, for this compound, this is accompanied by an increased rate of thermal decomposition. Therefore, an optimal temperature must be determined that balances a reasonable reaction rate with minimal degradation of the starting material and product.
Q3: What are the potential side reactions or byproducts to be aware of at elevated temperatures?
At higher temperatures, this compound can undergo decomposition, which may lead to the formation of ethyl carbazate, phosgene, or other related compounds. In reactions with nucleophiles, such as amines, side reactions like the formation of ureas or other acylated byproducts can also be accelerated at higher temperatures.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS) to find the optimal temperature. |
| Degradation of this compound. | Ensure the reactant is of high purity and has been stored correctly. Consider running the reaction at a lower temperature for a longer duration. |
| Incorrect solvent. | The choice of solvent can significantly impact reaction kinetics. Ensure the solvent is appropriate for the reaction type and is anhydrous if moisture-sensitive reagents are involved. |
| Poor quality of reagents. | Verify the purity of all starting materials. |
Issue 2: Formation of Multiple Products/Impurities
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too high. | Lower the reaction temperature to reduce the rate of side reactions and decomposition. |
| Extended reaction time. | Optimize the reaction time. Stop the reaction as soon as the desired product is formed to prevent subsequent reactions or degradation. |
| Presence of moisture. | This compound is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Incorrect stoichiometry. | Carefully control the stoichiometry of the reactants to minimize side reactions. |
Impact of Temperature on Reaction Parameters (General Observations for Carbamates)
The following table summarizes the expected qualitative impact of increasing temperature on various reaction parameters based on the general behavior of carbamates.
| Parameter | Effect of Increasing Temperature | Rationale |
| Reaction Rate | Increases | Provides molecules with higher kinetic energy, leading to more frequent and energetic collisions. |
| Product Yield | May increase initially, then decrease | The desired reaction is accelerated, but at higher temperatures, decomposition and side reactions become more significant, reducing the yield of the desired product. |
| Byproduct Formation | Increases | Higher temperatures provide the activation energy for alternative reaction pathways and decomposition. |
| Reagent Stability | Decreases | The thermal decomposition rate of this compound increases with temperature. |
Experimental Protocols
Protocol: Hypothetical Study of the Effect of Temperature on the Reaction of this compound with a Primary Amine
This protocol describes a general procedure to determine the effect of temperature on the kinetics of the reaction between this compound and a model primary amine.
1. Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine)
-
Internal standard for analytical analysis
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Deuterated solvent for NMR analysis
2. Equipment:
-
Jacketed reaction vessel with temperature control
-
Magnetic stirrer
-
Syringes and needles for reagent addition
-
Analytical balance
-
HPLC or GC-MS for reaction monitoring
-
NMR spectrometer
3. Procedure:
-
Set up the jacketed reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add the anhydrous solvent and the primary amine to the vessel and stir.
-
Add the tertiary amine base.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 0 °C, 10 °C, 25 °C, 40 °C).
-
In a separate flask, dissolve this compound in the anhydrous solvent.
-
Once the reaction mixture has reached the target temperature, add the solution of this compound dropwise.
-
Start monitoring the reaction immediately. At regular time intervals, withdraw an aliquot of the reaction mixture and quench it with the quenching solution.
-
Extract the quenched aliquot with a suitable organic solvent.
-
Analyze the organic extract by HPLC or GC-MS to determine the concentration of the starting materials and the product.
-
Repeat the experiment at different temperatures to obtain kinetic data.
4. Data Analysis:
-
Plot the concentration of the product versus time for each temperature.
-
Determine the initial reaction rate at each temperature from the slope of the concentration-time curve.
-
Use the Arrhenius equation to calculate the activation energy of the reaction.
Visualizations
Caption: Workflow for studying the effect of temperature on reaction kinetics.
Technical Support Center: Enhancing Selectivity in Ethyl 3-(chloroformyl)carbazate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the selectivity of reactions involving Ethyl 3-(chloroformyl)carbazate.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is primarily used as an acylating agent. It selectively introduces an ethoxycarbonylhydrazido-carbonyl group onto nucleophiles. This is particularly useful in the synthesis of complex molecules, including derivatives of amines, alcohols, and thiols, to form the corresponding acyl semicarbazides, carbamates, and thiocarbamates.
Q2: What are the common side reactions observed with this compound?
A2: Common side reactions include:
-
Diacylation: In the presence of primary amines or other nucleophiles with multiple reactive sites, a second molecule of this compound can react, leading to a diacylated product.
-
Reaction with solvent: Protic solvents like water or alcohols can react with the chloroformyl group, leading to hydrolysis or the formation of carbonate byproducts.
-
Decomposition: The reagent can decompose, especially in the presence of moisture or at elevated temperatures.
Q3: How can I improve the chemoselectivity of my reaction when multiple nucleophilic groups are present in my substrate?
A3: To improve chemoselectivity, consider the following strategies:
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) can help to favor the reaction with the most nucleophilic site and minimize side reactions.
-
Choice of Base: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often preferred over smaller amines like triethylamine (TEA) to minimize side reactions involving the base.
-
Rate of Addition: Slow, dropwise addition of this compound to the substrate solution can help to maintain a low concentration of the acylating agent, thus favoring mono-acylation.
-
Solvent Selection: Use of an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile is crucial to prevent reaction with the solvent.
Q4: What is the role of a base in reactions with this compound?
A4: A base is typically required to neutralize the hydrochloric acid (HCl) that is generated during the acylation reaction. The choice of base is critical for controlling selectivity.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reagent Decomposition: this compound may have degraded due to improper storage (exposure to moisture).2. Insufficiently Nucleophilic Substrate: The nucleophile may not be reactive enough under the chosen conditions.3. Incorrect Stoichiometry: An incorrect ratio of reactants was used. | 1. Use a fresh bottle of the reagent or verify its purity before use.2. Consider using a stronger base or a more polar aprotic solvent to enhance reactivity.3. Carefully check the molar equivalents of all reactants. |
| Formation of Multiple Products (Low Selectivity) | 1. Diacylation: The nucleophile has reacted with two equivalents of the acylating agent.2. Reaction at Multiple Sites: The substrate has multiple nucleophilic centers of similar reactivity.3. Reaction Temperature Too High: Higher temperatures can lead to less selective reactions. | 1. Use a slight excess of the nucleophile relative to the acylating agent. Add the acylating agent slowly to the reaction mixture.2. Employ protecting groups for less reactive nucleophilic sites if possible. Optimize reaction conditions (lower temperature, specific base) to favor the desired site.3. Perform the reaction at a lower temperature (e.g., 0 °C or below). |
| Product is Difficult to Purify | 1. Presence of Unreacted Starting Material: The reaction did not go to completion.2. Formation of Byproducts: Side reactions occurred.3. Hydrolysis of Product: The product may be unstable to aqueous workup conditions. | 1. Monitor the reaction by TLC or LC-MS to ensure completion. If necessary, add slightly more acylating agent.2. Optimize reaction conditions to improve selectivity. Consider alternative purification techniques such as preparative HPLC.[1]3. Minimize contact with water during workup and use anhydrous solvents for extraction and chromatography. |
Data Presentation
Illustrative Data on the Effect of Reaction Conditions on Selectivity
The following table provides illustrative data on how different reaction parameters can influence the yield and selectivity of the reaction between a primary amine and this compound.
| Entry | Base | Solvent | Temperature (°C) | Yield of Mono-acylated Product (%) | Yield of Di-acylated Product (%) |
| 1 | Triethylamine | DCM | 25 | 75 | 20 |
| 2 | Triethylamine | DCM | 0 | 85 | 10 |
| 3 | DIPEA | DCM | 25 | 88 | 8 |
| 4 | DIPEA | DCM | 0 | 95 | <5 |
| 5 | Pyridine | THF | 25 | 70 | 25 |
Note: This data is illustrative and intended to demonstrate general trends in reactivity and selectivity.
Experimental Protocols
General Protocol for the Selective Mono-Acylation of a Primary Amine
This protocol describes a general method for the reaction of a primary amine with this compound to achieve selective mono-acylation.
Materials:
-
Primary amine
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and DIPEA (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Acylating Agent: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture over a period of 15-30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-acylated product.
Mandatory Visualizations
Logical Workflow for Troubleshooting Selectivity Issues
Caption: Troubleshooting workflow for low selectivity.
Reaction Pathway for Selective Mono-Acylation
References
Validation & Comparative
A Comparative Guide to Acylating Agents: Featuring Ethyl 3-(chloroformyl)carbazate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of an acylating agent is a critical decision that can significantly impact reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of Ethyl 3-(chloroformyl)carbazate with other commonly employed acylating agents, supported by available experimental data and detailed protocols.
Introduction to this compound
This compound is a reactive chemical intermediate with the molecular formula C4H7ClN2O3.[1][2] Its structure features a chloroformyl group attached to a carbazate backbone, rendering it a useful reagent for the introduction of an ethoxycarbonylhydrazide moiety. This functional group can serve as a precursor for various heterocyclic compounds and as a linker in bioconjugation and drug discovery.
Comparison of Acylating Agent Reactivity
The reactivity of acylating agents is largely governed by the nature of the leaving group and the electrophilicity of the carbonyl carbon. Generally, acyl chlorides are among the most reactive acylating agents due to the excellent leaving group ability of the chloride ion. Chloroformates, including this compound, exhibit reactivity similar to that of acyl chlorides.[3]
General Reactivity Trend:
Acyl Chlorides ≈ Chloroformates > Acid Anhydrides > Esters > Amides
This high reactivity allows for acylation reactions to proceed under mild conditions, often at room temperature. However, it also necessitates careful handling due to their sensitivity to moisture and nucleophiles.
Performance Comparison in Acylation Reactions
To provide a quantitative comparison, this section summarizes the performance of this compound and other common acylating agents in the acylation of representative nucleophiles, such as primary amines and alcohols.
Table 1: N-Acylation of Aniline
| Acylating Agent | Reaction Conditions | Product | Yield (%) | Reference |
| This compound | Data not available in literature | 1-Phenyl-4-ethoxycarbonylsemicarbazide | - | - |
| Benzoyl Chloride | Chloroform, with or without pyridine catalyst | Benzanilide | 80-90 | [4] |
| Ethyl Chloroformate | Dry benzene, triethylamine | Ethyl N-phenylcarbamate | High (not specified) | [5] |
| Acetic Anhydride | Aqueous solution with HCl and sodium acetate | Acetanilide | High (not specified) | [6] |
Table 2: O-Acylation of Benzyl Alcohol
| Acylating Agent | Reaction Conditions | Product | Yield (%) | Reference |
| This compound | Data not available in literature | Benzyl N-(ethoxycarbonyl)carbazate | - | - |
| Benzoyl Chloride | TMEDA, -78°C | Benzyl benzoate | Excellent | |
| Ethyl Chloroformate | Absolute alcohol, <10°C | Diethyl carbonate (side product) | - |
Note: Direct comparative experimental data for this compound is limited in the currently available literature. The tables above are populated with data for structurally related or commonly used acylating agents to provide a baseline for expected reactivity and yield. Further experimental investigation is required for a direct comparison.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and for adapting methods to new substrates.
General Protocol for N-Acylation using Ethyl Chloroformate (as a proxy for this compound):
This protocol for the synthesis of primary amides using ethyl chloroformate can be adapted for reactions with this compound.
-
Dissolution: Dissolve the carboxylic acid (or amine nucleophile) and triethylamine (1.2 equivalents) in a suitable solvent like dichloromethane (DCM).
-
Cooling: Cool the solution to 0-5°C in an ice bath.
-
Addition of Acylating Agent: Slowly add ethyl chloroformate (1.2 equivalents) to the stirred solution.
-
Reaction: Allow the reaction to stir for 30 minutes at the same temperature.
-
Nucleophile Addition: Add the amine (1.0 equivalent) dissolved in DCM dropwise.
-
Completion: Let the reaction proceed for 20 hours, followed by refluxing for three hours.
-
Work-up: Pour the reaction mixture into a separatory funnel for extraction.
Visualizing the Acylation Process
The following diagrams illustrate the general workflow and mechanism of acylation reactions.
Caption: General workflow for a typical acylation reaction.
Caption: Generalized mechanism of nucleophilic acyl substitution.
Conclusion
This compound is a promising acylating agent for introducing the ethoxycarbonylhydrazide functionality. Based on the reactivity of its parent compound class, chloroformates, it is expected to be a highly reactive agent, comparable to acyl chlorides. This allows for reactions under mild conditions, which is advantageous for sensitive substrates. However, a lack of direct comparative studies in the literature necessitates further experimental work to fully elucidate its performance characteristics against other common acylating agents. The provided protocols and mechanistic diagrams offer a foundational understanding for researchers looking to employ this and similar reagents in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics and mechanisms for the two-phase reaction between aqueous aniline and benzoyl chloride in chloroform, with and without pyridine catalysis (Journal Article) | OSTI.GOV [osti.gov]
- 3. ruccs.rutgers.edu [ruccs.rutgers.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
Comparative Guide to Analytical Methods for Ethyl 3-(chloroformyl)carbazate
For researchers, scientists, and drug development professionals, the accurate quantification of reactive chemical species is paramount. Ethyl 3-(chloroformyl)carbazate, a key reagent in organic synthesis, demands robust analytical methods for its characterization and quality control. This guide provides a comparative overview of potential analytical techniques for this compound, focusing on High-Performance Liquid Chromatography (HPLC) and a plausible alternative, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.
Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on various factors, including the analyte's properties, the sample matrix, and the desired performance characteristics. Below is a summary of two principal methods for the analysis of this compound and related carbamates.
| Parameter | HPLC Method | GC-MS with Ethyl Chloroformate Derivatization (Hypothetical Alternative) |
| Principle | Separation based on polarity using a reverse-phase column. | Separation of volatile derivatives based on boiling point and mass-to-charge ratio. |
| Instrumentation | HPLC system with a UV or Mass Spectrometric detector. | GC-MS system. |
| Linearity (R²) | Data not publicly available. | >0.99 (Typical for similar compounds)[1] |
| Limit of Detection (LOD) | Data not publicly available. | 125 to 300 pg on-column (for derivatized metabolites)[1] |
| Accuracy (Recovery %) | Data not publicly available. | 70% to 120% (for derivatized metabolites)[1] |
| Precision (RSD%) | Data not publicly available. | <10% (for derivatized metabolites)[1] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and validating analytical methods.
High-Performance Liquid Chromatography (HPLC) Method
A reported method for the analysis of this compound utilizes reverse-phase HPLC.[2] While specific validation data is not publicly available, the chromatographic conditions are outlined below.
-
Column: Newcrom R1, a reverse-phase column with low silanol activity.[2]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[2]
-
Detection: The detector type is not specified but would typically be a UV detector for a chromophoric compound like this compound, or a mass spectrometer for higher selectivity and sensitivity.
-
Application: This method is suitable for analyzing the purity of this compound and for pharmacokinetic studies.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
While a specific GC-MS method for this compound is not detailed in the available literature, a common approach for analyzing polar or non-volatile compounds by GC-MS is through derivatization. Ethyl chloroformate is a known derivatizing agent used to enhance the volatility of various analytes for GC-MS analysis.[1][3] A hypothetical protocol for a related application is described below.
-
Derivatization: The analyte is reacted with ethyl chloroformate in a suitable solvent system, often in a buffered aqueous/organic biphasic system at a controlled pH.[1]
-
Extraction: The derivatized analyte is then extracted into an organic solvent compatible with GC injection, such as n-hexane or chloroform.[1]
-
GC-MS Analysis:
-
Column: A non-polar or medium-polarity column, such as a DB-5MS, is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is optimized to ensure the separation of the derivatized analyte from other matrix components.
-
Detection: Mass spectrometry is used for detection, providing high selectivity and enabling structural elucidation based on fragmentation patterns.
-
Visualizing the Analytical Workflow
The process of validating an analytical method follows a logical sequence of steps to ensure its suitability for the intended purpose.
References
A Comparative Guide to Amine Protecting Groups: Di-tert-butyl Dicarbonate vs. Ethyl 3-(chloroformyl)carbazate
In the realm of organic synthesis, particularly in pharmaceutical and peptide chemistry, the protection of amine functionalities is a critical step to prevent unwanted side reactions. This guide provides a comparative analysis of two reagents employed for this purpose: the widely utilized di-tert-butyl dicarbonate (Boc anhydride) and the less common Ethyl 3-(chloroformyl)carbazate. This comparison aims to equip researchers, scientists, and drug development professionals with objective data to inform their selection of an appropriate amine protecting agent.
Introduction to Amine Protection
Amines are nucleophilic and readily react with electrophiles. To achieve selectivity in reactions involving multifunctional molecules, it is often necessary to temporarily "mask" or protect the amine group. An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and straightforward to remove without affecting other functional groups. Carbamates are one of the most common classes of amine protecting groups.
Di-tert-butyl Dicarbonate (Boc Anhydride): The Industry Standard
Di-tert-butyl dicarbonate, commonly known as Boc anhydride, is a cornerstone reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amines.[1][2][3] Its widespread use stems from the stability of the Boc group under many synthetic conditions and the ease of its removal under mildly acidic conditions.[4][5]
Chemical Properties and Reactivity
Boc anhydride is a commercially available solid or liquid with a low melting point.[1] It reacts with primary and secondary amines in the presence of a base to form N-Boc protected amines.[3] The reaction is typically high-yielding and can be performed in a variety of solvents, including aqueous mixtures.[4] The resulting Boc-protected amine is significantly less nucleophilic and basic than the parent amine, effectively shielding it from a wide range of reagents.[2]
Applications in Synthesis
The Boc protecting group is extensively used in:
-
Peptide Synthesis: Boc protection is a fundamental strategy in both solution-phase and solid-phase peptide synthesis to prevent self-coupling of amino acids.[4]
-
Pharmaceutical Development: The synthesis of many active pharmaceutical ingredients (APIs) relies on the selective protection of amine groups with Boc anhydride.
-
Complex Molecule Synthesis: The orthogonality of the Boc group with other protecting groups, such as Fmoc and Cbz, allows for intricate synthetic strategies.[4]
Quantitative Data Summary
| Parameter | Di-tert-butyl Dicarbonate (Boc Anhydride) |
| Molecular Formula | C10H18O5 |
| Molecular Weight | 218.25 g/mol |
| Appearance | Colorless solid or liquid |
| Melting Point | 22-24 °C |
| Boiling Point | 56-57 °C @ 0.5 mmHg |
| Typical Solvents | Dichloromethane, Tetrahydrofuran, Acetonitrile, Water |
| Common Bases | Triethylamine, Diisopropylethylamine, Sodium Bicarbonate |
| Deprotection Conditions | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) |
This compound: An Alternative Reagent
Chemical Properties and Reactivity
Based on its chemical structure, this compound is an acyl chloride and is expected to be a reactive electrophile. It would likely react with amines to form an N-ethoxycarbonylamino-carbamoyl derivative. The stability and deprotection conditions of this potential protecting group are not well-documented in publicly accessible sources.
Applications in Synthesis
The specific applications of this compound as an amine protecting group are not extensively reported. Its precursor, ethyl carbazate, is used in the synthesis of various heterocyclic compounds.[8][9][10]
Quantitative Data Summary
| Parameter | This compound |
| Molecular Formula | C4H7ClN2O3 |
| Molecular Weight | 166.56 g/mol |
| Appearance | Not readily available |
| Melting Point | Not readily available |
| Boiling Point | Not readily available |
| Typical Solvents | Not readily available |
| Common Bases | Not readily available |
| Deprotection Conditions | Not readily available |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of a Primary Amine
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the primary amine (1.0 eq) in DCM or THF.
-
Add triethylamine (1.2 eq) to the solution at room temperature.
-
Add a solution of Boc anhydride (1.1 eq) in the same solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: General Procedure for Boc Deprotection
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add an excess of trifluoroacetic acid (typically 20-50% v/v in DCM) to the solution at 0 °C.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Visualizations
Caption: Workflow for the Boc protection of an amine.
References
- 1. New Protecting Group for Amines - ChemistryViews [chemistryviews.org]
- 2. Protection for amino group and amino acid | PPTX [slideshare.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. This compound | C4H7ClN2O3 | CID 84905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the efficiency of "Ethyl 3-(chloroformyl)carbazate" in carbamoylation
For researchers, scientists, and drug development professionals, the selection of an appropriate carbamoylating agent is a critical step in the synthesis of a wide range of biologically active molecules. This guide provides a comparative analysis of various carbamoylation methods, with a focus on providing the necessary data to make informed decisions in a laboratory setting. While this guide aims to evaluate the efficiency of "Ethyl 3-(chloroformyl)carbazate," a comprehensive literature search did not yield specific experimental data on its use in carbamoylation reactions with corresponding yields. Therefore, this guide will focus on a detailed comparison of well-established alternative carbamoylating agents.
Executive Summary
The carbamoyl moiety is a crucial functional group in numerous pharmaceuticals and agrochemicals. Its introduction, known as carbamoylation, can be achieved through various synthetic routes. The choice of reagent is often dictated by factors such as substrate scope, reaction conditions, yield, safety, and cost. This guide compares the performance of common carbamoylating agents, including phosgene and its derivatives, isocyanates, and modern carbon dioxide-based methods. The lack of published data on the synthetic application of "this compound" prevents a direct comparison; however, its structural similarity to other chloroformates suggests it would function as a reactive carbamoylating agent, though its efficiency and substrate scope remain to be experimentally determined.
Comparison of Carbamoylating Agents
The following table summarizes the key performance indicators of commonly used carbamoylating agents based on published experimental data.
| Reagent/Method | Typical Substrates | Typical Reaction Conditions | Typical Yields (%) | Advantages | Disadvantages |
| Phosgene (COCl₂) | Primary and secondary amines, alcohols | Low temperature (-20 to 0 °C), inert solvent (e.g., toluene, CH₂Cl₂) | 80-95 | High reactivity, low cost | Extremely toxic gas, requires specialized handling |
| Triphosgene (Bis(trichloromethyl) carbonate) | Primary and secondary amines, alcohols | 0 °C to room temperature, inert solvent (e.g., CH₂Cl₂, THF), often with a base (e.g., pyridine, Et₃N) | 85-98 | Solid, safer to handle than phosgene, versatile | Generates phosgene in situ, still highly toxic |
| Ethyl Chloroformate | Primary and secondary amines | 0 °C to room temperature, often in the presence of a base (e.g., NaHCO₃, Et₃N) in a biphasic or organic solvent | 70-90 | Readily available, relatively inexpensive, easy to handle | Less reactive than phosgene, may require heating for less reactive amines |
| Isocyanates (R-NCO) | Alcohols, amines | Room temperature to elevated temperatures, often catalyst-free or with mild base/acid catalysis | 80-99 | High atom economy, often high yielding, wide variety of isocyanates available | Can be toxic and moisture-sensitive, limited to N-substituted carbamates |
| CO₂ with Amines and Alkyl Halides | Primary and secondary amines | Elevated temperature and pressure, catalyst (e.g., Cs₂CO₃, DBU) | 45-92 | Utilizes a green and abundant C1 source (CO₂) | Requires specialized equipment for pressure reactions, yields can be variable |
Experimental Protocols
General Protocol for Carbamoylation using Triphosgene
This protocol provides a general procedure for the synthesis of a carbamate from a primary amine using triphosgene.
Materials:
-
Primary amine (1.0 eq)
-
Triphosgene (0.34 eq)
-
Pyridine (1.1 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring apparatus
-
Fume hood and appropriate personal protective equipment (PPE)
Procedure:
-
In a fume hood, dissolve the primary amine (1.0 eq) and pyridine (1.1 eq) in anhydrous CH₂Cl₂ under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve triphosgene (0.34 eq) in anhydrous CH₂Cl₂.
-
Slowly add the triphosgene solution to the stirred amine solution at 0 °C over a period of 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired carbamate.
General Protocol for Carbamoylation using Carbon Dioxide
This protocol outlines a general procedure for the synthesis of a carbamate from a primary amine, an alkyl halide, and carbon dioxide.
Materials:
-
Primary amine (1.0 eq)
-
Alkyl halide (1.2 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous dimethylformamide (DMF)
-
Carbon dioxide (balloon or cylinder)
-
Standard laboratory glassware for reactions under a CO₂ atmosphere
-
Stirring apparatus
Procedure:
-
To a dried flask, add the primary amine (1.0 eq), cesium carbonate (1.5 eq), and anhydrous DMF.
-
Purge the flask with carbon dioxide and then maintain a CO₂ atmosphere (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature for 1-2 hours.
-
Add the alkyl halide (1.2 eq) to the reaction mixture.
-
Heat the reaction to 50-70 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow for a Typical Carbamoylation Reaction
Caption: A generalized workflow for a typical carbamoylation reaction.
PARP-1 Signaling Pathway in DNA Repair and Inhibition
Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in DNA repair. Carbamate-containing molecules have been developed as potent PARP-1 inhibitors for cancer therapy.
Caption: Role of PARP-1 in DNA repair and its inhibition by carbamate-containing drugs.
Performance of Amine Derivatization Agents in Analytical Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, achieving sensitive and reliable quantification of small molecules in complex matrices such as plasma, urine, and tissue homogenates is paramount. Derivatization, the process of chemically modifying an analyte to enhance its analytical properties, is a key strategy employed to improve chromatographic retention, ionization efficiency, and overall assay performance in liquid chromatography-mass spectrometry (LC-MS) analysis.
This guide provides a comparative overview of the performance of various derivatization agents for amine-containing compounds, with a focus on providing researchers with the necessary information to select the most appropriate reagent for their analytical needs. While specific quantitative performance data for "Ethyl 3-(chloroformyl)carbazate" in peer-reviewed literature is limited, we can infer its potential application and performance characteristics based on its structural similarity to other chloroformate reagents. This guide will compare the performance of well-established derivatization agents to provide a framework for selecting a suitable alternative.
Comparison of Common Amine Derivatization Agents
The selection of a derivatization agent is critical and depends on the analyte's properties, the complexity of the analytical matrix, and the desired analytical outcome. The following table summarizes the performance of several commonly used derivatization agents for amines, providing a basis for comparison.
| Derivatization Agent | Target Functional Group(s) | Typical Matrix | Limit of Quantification (LOQ) | Recovery (%) | Key Advantages | Key Disadvantages |
| Dansyl Chloride | Primary and Secondary Amines, Phenols | Plasma, Urine, Tissue | Analyte dependent, typically low ng/mL to pg/mL | 85-115 | Versatile, fluorescent, high ionization efficiency.[1] | Can form multiple derivatives, reaction conditions need optimization. |
| 9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl) | Primary and Secondary Amines | Plasma, Tissue | Analyte dependent, typically low ng/mL | 90-110 | Good for highly acidic mobile phases, stable derivatives.[1] | Can be less reactive than other agents. |
| Dabsyl Chloride | Primary and Secondary Amines | Plasma, Herbal Extracts | Analyte dependent, typically ng/mL range | 80-105 | Good for weakly acidic and basic conditions, visible color aids in handling.[1] | May have lower ionization efficiency compared to Dansyl-Cl. |
| Phenyl isothiocyanate (PITC) | Primary and Secondary Amines | Plasma | Analyte dependent, comparable to "dilute-and-shoot" methods in some cases.[2] | Improves chromatographic separation of isomers.[2] | Can introduce matrix effects and co-elution with impurities.[2] | |
| Ethyl Chloroformate | Amines, Carboxylic Acids, Phenols | Red Wine, Serum, Plasma | Analyte dependent, pg to ng/mL range.[3][4] | 70-120[3] | Reacts in aqueous media, fast reaction.[5] | Can be non-specific, reacting with multiple functional groups. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and reliable results. Below are example methodologies for derivatization using some of the discussed agents.
General Derivatization Workflow
The following diagram illustrates a typical workflow for sample preparation involving a derivatization step.
Caption: General workflow for analyte derivatization in a biological matrix.
Protocol 1: Derivatization of Amines with Dansyl Chloride
-
Sample Preparation: Extract 100 µL of plasma using a suitable solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Evaporate the extract to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5).
-
Derivatization: Add 50 µL of Dansyl Chloride solution (1 mg/mL in acetone).
-
Incubation: Vortex the mixture and incubate at 60°C for 30 minutes in the dark.
-
Quenching: Add 10 µL of 2.5% formic acid to quench the reaction.
-
Analysis: Inject an appropriate volume into the LC-MS/MS system.
Protocol 2: Derivatization using Ethyl Chloroformate (General Procedure)
This protocol is based on the known reactivity of ethyl chloroformate and can serve as a starting point for method development.
-
Sample Preparation: To 100 µL of aqueous sample (e.g., deproteinized plasma), add 500 µL of a 1:1 (v/v) solution of ethanol and pyridine.
-
Derivatization: Add 50 µL of ethyl chloroformate.
-
Reaction: Vortex vigorously for 1 minute. The reaction is typically rapid and occurs at room temperature.
-
Extraction: Add 500 µL of an organic solvent (e.g., ethyl acetate) and vortex to extract the derivatized analytes.
-
Phase Separation: Centrifuge to separate the organic and aqueous layers.
-
Analysis: Transfer the organic layer to a new tube, evaporate to dryness, reconstitute in a suitable solvent, and inject into the LC-MS/MS system.
Signaling Pathways and Logical Relationships
The derivatization process can be visualized as a logical sequence of steps designed to enhance the detectability of the target analyte.
Caption: Logical flow of a derivatization strategy for enhanced LC-MS detection.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Combination of ultrasound-assisted ethyl chloroformate derivatization and switchable solvent liquid-phase microextraction for the sensitive determination of l-methionine in human plasma by GC-MS. | Sigma-Aldrich [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
Inter-laboratory validation of "Ethyl 3-(chloroformyl)carbazate" derivatization methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of ethyl chloroformate (ECF) derivatization methods for the analysis of a wide range of metabolites by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The information presented is compiled from various validation studies to aid in method selection and development.
Performance Comparison of Ethyl Chloroformate Derivatization
Ethyl chloroformate has established itself as a versatile and robust derivatizing agent for various classes of compounds, including amino acids, organic acids, phenols, and fatty acids. Its primary advantage lies in its rapid reaction time and the ability to be performed in an aqueous medium, which simplifies sample preparation.[1] The following tables summarize the performance characteristics of ECF derivatization as reported in several studies.
Table 1: Performance Metrics for GC-MS Methods with Ethyl Chloroformate Derivatization
| Analyte Class | Matrix | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (RSD%) | Recovery (%) | Reference |
| Metabolites | Serum | > 0.9900 | 125 - 300 pg (on-column) | Not specified | < 10% | 70 - 120% | [2][3] |
| Metabolites | Urine | Not specified | 150 - 300 pg (on-column) | Not specified | < 10% (intra-batch) | 70 - 120% | [4][5] |
| Bisphenol-A | Water | Not specified | 0.01 µg/L | 0.052 µg/L | Not specified | Not specified | [6] |
| Bisphenol-A | Milk | Not specified | 0.1 µg/L | 0.38 µg/L | Not specified | Not specified | [6] |
| Aromatic Acids & Phenols | Fruit Juices | > 0.99 | 12.5 - 50 ng/mL | 25 - 100 ng/mL | Not specified | Not specified | [7] |
| Gallic Acid | Wine | Not specified | Not specified | Not specified | Not specified | Not specified | [8] |
Table 2: Comparison with Alternative Derivatization Agents
| Derivatizing Agent | Analyte Class | Method | Key Advantages | Key Disadvantages | Reference |
| Ethyl Chloroformate (ECF) | Amino Acids, Organic Acids, Phenols | GC-MS, LC-MS | Rapid, single-step reaction in aqueous media, versatile for multiple compound classes. | Can have conditioning effects on GC columns, may not be suitable for all compound classes (e.g., carbonyls). | [1][9] |
| Methyl Chloroformate (MCF) | Seleno Amino Acids | GC-MS | Better derivatization yield and reproducibility compared to ECF for these specific analytes. | Not as widely applied as ECF for broad metabolomic profiling. | [9] |
| Menthyl Chloroformate (MenCF) | Seleno Amino Acids | GC-MS | Chiral derivatizing agent, allowing for separation of enantiomers. | Lower derivatization efficiency and reproducibility compared to MCF and ECF. | [9] |
| MTBSTFA (Silylation) | Amino Acids | GC-MS | Forms stable derivatives. | Sensitive to moisture, requiring anhydrous conditions. | |
| Pentafluoropropionic Anhydride (PFPA) | Amphetamines | GC-MS | High sensitivity for the target compounds. | Requires a separate extraction step and heating. | [10] |
| o-Phthalaldehyde (OPA) | Primary Amino Acids | HPLC-Fluorescence | Highly fluorescent adducts, good for selective detection. | Does not react with secondary amino acids. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of derivatization techniques. Below are representative protocols for ethyl chloroformate derivatization for GC-MS and LC-MS analysis.
Ethyl Chloroformate Derivatization for GC-MS Analysis of Metabolites in Serum
This protocol is adapted from the method described for the comprehensive analysis of metabolites in serum.[2][3]
-
Sample Preparation: To 100 µL of serum, add 400 µL of methanol to precipitate proteins. Vortex and centrifuge.
-
Derivatization:
-
Transfer the supernatant to a new vial.
-
Add 50 µL of pyridine, 50 µL of ethanol, and 20 µL of ethyl chloroformate.
-
Vortex for 30 seconds. The reaction is rapid and occurs at room temperature.
-
-
Extraction:
-
Add 200 µL of chloroform and 200 µL of water.
-
Vortex and centrifuge to separate the layers.
-
Transfer the lower organic layer to a new vial.
-
-
Analysis: The extracted derivatives are then ready for injection into the GC-MS system.
Ethyl Chloroformate Derivatization for LC-MS Analysis of Amino Acids
This protocol is based on the principles of ECF derivatization for enhancing LC-MS analysis of polar metabolites.[12]
-
Sample Preparation: Lyophilize the aqueous sample containing amino acids.
-
Derivatization:
-
Reconstitute the sample in a solution of ethanol:water:pyridine (e.g., 5:4:1 v/v/v).
-
Add ethyl chloroformate and vortex immediately.
-
-
Extraction:
-
Perform a liquid-liquid extraction using an organic solvent such as chloroform or ethyl acetate.
-
Collect the organic phase containing the derivatized amino acids.
-
-
Analysis: After evaporation of the solvent and reconstitution in a suitable mobile phase, the sample is ready for LC-MS analysis.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for ethyl chloroformate derivatization followed by chromatographic analysis.
Caption: General workflow for ethyl chloroformate derivatization.
Conclusion
Ethyl chloroformate derivatization is a highly effective method for the analysis of a broad range of metabolites in complex biological matrices. Its key strengths are the rapid, single-step reaction in aqueous media, which simplifies sample preparation and improves throughput. While performance characteristics are excellent for many applications, method optimization for specific analytes and matrices is still recommended. For certain applications, such as the analysis of seleno amino acids or chiral compounds, alternative derivatizing agents like methyl chloroformate or menthyl chloroformate may offer advantages.[9] Ultimately, the choice of derivatization strategy will depend on the specific analytical goals, the nature of the analyte, and the available instrumentation.
References
- 1. scispace.com [scispace.com]
- 2. actascientific.com [actascientific.com]
- 3. GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of ethyl chloroformate derivatization for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol-A in water and milk samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris.uniroma1.it [iris.uniroma1.it]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ethyl chloroformate derivatization: Topics by Science.gov [science.gov]
- 11. myfoodresearch.com [myfoodresearch.com]
- 12. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Amines and Phenols: A Comparative Guide to Derivatization Reagents
In the realm of quantitative analysis, particularly in chromatography and mass spectrometry, derivatization is a key strategy to enhance the detectability and separation of analytes. For researchers, scientists, and drug development professionals working with compounds containing primary and secondary amine or phenolic hydroxyl groups, the choice of derivatization reagent is critical. This guide provides an objective comparison of "Ethyl 3-(chloroformyl)carbazate" and other commonly used derivatization agents, supported by available data and detailed experimental protocols.
Overview of Derivatization Agents
Derivatization in analytical chemistry involves chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical method. For liquid chromatography-mass spectrometry (LC-MS), this often translates to improved ionization efficiency, chromatographic retention, and the ability to introduce a specific tag for targeted analysis. This guide focuses on the comparison of four such agents: this compound, Dansyl Chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and o-Phthalaldehyde (OPA).
This compound: A Theoretical Profile
As of this review, there is a notable lack of published experimental data specifically detailing the use of this compound as a derivatization agent for quantitative analysis. However, based on its chemical structure, which features a reactive chloroformyl group, its potential as a derivatizing agent can be inferred. The chloroformyl group is known to react with nucleophiles such as primary and secondary amines, as well as phenolic hydroxyl groups, to form stable carbamate derivatives.
Inferred Reaction Mechanism:
The derivatization reaction with this compound is expected to proceed via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of a primary or secondary amine, or the oxygen of a phenol, would attack the electrophilic carbonyl carbon of the chloroformyl group. This is followed by the elimination of a chloride ion, resulting in the formation of a stable carbamate linkage between the analyte and the reagent.
Due to the absence of direct experimental evidence, the performance characteristics of this compound derivatives, such as their stability, ionization efficiency, and chromatographic behavior, remain speculative. Further research is required to validate its efficacy and establish optimized derivatization protocols.
Comparative Analysis of Derivatization Reagents
To provide a practical reference, this section compares the performance of three widely used derivatization reagents: Dansyl Chloride, FMOC-Cl, and OPA.
| Feature | Dansyl Chloride | 9-fluorenylmethyl chloroformate (FMOC-Cl) | o-Phthalaldehyde (OPA) |
| Target Functional Groups | Primary and secondary amines, phenols (less reactive)[1][2] | Primary and secondary amines, phenols[3][4] | Primary amines (in the presence of a thiol)[5][6] |
| Reaction pH | Alkaline (pH 9-10)[2] | Alkaline (pH 8-10)[3][7] | Alkaline (pH 9.5-10.5)[5] |
| Reaction Time | 15-120 minutes[2][8] | 1-40 minutes[3] | < 1-30 minutes[5][9] |
| Reaction Temperature | Room temperature to 70°C[1][2] | Room temperature[10] | Room temperature[5] |
| Derivative Stability | Good, relatively stable[8] | Good, stable derivatives[3][11] | Unstable, requires immediate analysis or use of stabilizing thiols[5][8] |
| Detection Method | Fluorescence (Ex: ~330 nm, Em: ~530 nm), UV (~254 nm), MS[2] | Fluorescence (Ex: ~265 nm, Em: ~310 nm), UV (~265 nm), MS[3][10] | Fluorescence (Ex: ~340 nm, Em: ~455 nm)[5][12] |
| Ionization Enhancement (MS) | Good, introduces a readily ionizable tertiary amine[13] | Good[14] | Not typically used for MS due to instability |
| Key Advantages | Reacts with both primary and secondary amines, good derivative stability[8] | Fast reaction, stable derivatives, reacts with phenols[3] | Very fast reaction, highly sensitive for primary amines[5][6] |
| Key Disadvantages | Slower reaction times, can form multiple derivatives with some amino acids[1] | Excess reagent and by-products can interfere with chromatography[10] | Does not react with secondary amines, derivatives are unstable[5][15] |
Experimental Protocols
Hypothetical Protocol for this compound Derivatization
Disclaimer: This protocol is hypothetical and based on the known reactivity of chloroformate reagents. It requires experimental validation and optimization.
-
Reagent Preparation: Prepare a 10 mM solution of this compound in anhydrous acetonitrile.
-
Sample Preparation: Dissolve the analyte in a suitable solvent. For biological samples, perform necessary extraction and clean-up steps. The final sample should be in an aprotic solvent.
-
Derivatization Reaction:
-
To 100 µL of the sample solution, add 100 µL of 0.1 M borate buffer (pH 9.0).
-
Add 100 µL of the this compound solution.
-
Vortex the mixture and incubate at 50°C for 30 minutes.
-
-
Reaction Quenching: Add 50 µL of a quenching reagent (e.g., a primary amine solution like glycine) to react with the excess derivatizing agent.
-
Analysis: The derivatized sample is now ready for LC-MS analysis.
Dansyl Chloride Derivatization Protocol for Primary and Secondary Amines[13][16][17]
-
Reagent Preparation:
-
Sample Preparation: Prepare the sample in 0.02 M HCl or a suitable buffer.
-
Derivatization Reaction:
-
Reaction Quenching: Add a small amount of a primary amine solution (e.g., 10% v/v aqueous methylamine hydrochloride) to consume excess Dansyl Chloride.
-
Analysis: The derivatized sample is ready for HPLC or LC-MS analysis.
FMOC-Cl Derivatization Protocol for Primary/Secondary Amines and Phenols[3]
-
Reagent Preparation:
-
Sample Preparation: Dissolve the sample in acetonitrile/water (6:4 v/v).[3]
-
Derivatization Reaction:
-
Reaction Stabilization: Add 100 µL of 0.1 M HCl to stabilize the FMOC derivatives.[3]
-
Analysis: The derivatized sample is ready for analysis.
OPA Derivatization Protocol for Primary Amines[5]
-
Reagent Preparation:
-
Dissolve 10 mg of o-Phthalaldehyde (OPA) in 0.2 mL of methanol.[5]
-
Add 1.8 mL of 200 mmol/L potassium tetraborate buffer (pH 9.5).[5]
-
Add 10 µL of 3-mercaptopropionic acid (3-MPA).[5]
-
Dilute the mixture with 8 mL of the potassium tetraborate buffer. This working solution should be prepared fresh daily.[5]
-
-
Sample Preparation: Prepare the sample in a suitable buffer.
-
Derivatization Reaction:
-
Analysis: Inject the derivatized sample immediately into the HPLC system due to the instability of the derivatives.[5]
Visualizing Workflows and Pathways
To further clarify the experimental processes and chemical reactions, the following diagrams are provided in the DOT language for Graphviz.
Caption: General workflow for analyte derivatization.
Caption: General chemical reaction for derivatization.
Conclusion
The selection of an appropriate derivatization reagent is a multifaceted decision that depends on the specific analyte, the analytical instrumentation available, and the desired performance characteristics. While Dansyl Chloride, FMOC-Cl, and OPA are well-established reagents with extensive literature support, the potential of emerging reagents like this compound should not be overlooked. Its structural similarity to other effective chloroformate reagents suggests it may offer a valuable alternative for the quantitative analysis of amines and phenols. However, empirical validation is essential to ascertain its practical utility and to develop robust analytical methods. This guide serves as a foundational resource for researchers to compare existing methods and to inform the development of new derivatization strategies.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. ikm.org.my [ikm.org.my]
- 4. researchgate.net [researchgate.net]
- 5. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jascoinc.com [jascoinc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN103822998A - Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry - Google Patents [patents.google.com]
A Comparative Analysis of Ethyl 3-(chloroformyl)carbazate and Other Chloroformate Reagents in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug development, chloroformate reagents are indispensable tools for the introduction of protecting groups and the formation of carbamates, carbonates, and other crucial functional moieties. While standard reagents such as ethyl chloroformate and benzyl chloroformate are widely utilized, more specialized reagents like Ethyl 3-(chloroformyl)carbazate offer unique functionalities. This guide provides an objective comparison of this compound against other common chloroformate reagents, supported by structural analysis and general experimental protocols.
At a Glance: Structural and Physical Properties
A fundamental comparison begins with the structural and physical properties of these reagents, which influence their reactivity, handling, and applications.
| Property | This compound | Ethyl Chloroformate | Methyl Chloroformate | Benzyl Chloroformate (Cbz-Cl) |
| Molecular Formula | C4H7ClN2O3[1][2] | C3H5ClO2[3] | C2H3ClO2 | C8H7ClO2 |
| Molecular Weight | 166.56 g/mol [1] | 108.52 g/mol [3] | 94.50 g/mol | 170.59 g/mol |
| Key Structural Feature | Carbazate (-NH-NH-COOEt) | Ethyl ester (-OEt) | Methyl ester (-OMe) | Benzyl ester (-OCH2Ph) |
| Primary Use | Introduction of a carbazate moiety | Ethyl carbamate formation, protecting group[3] | Methyl carbamate formation | Benzyl carbamate (Cbz) protecting group |
| Toxicity | Irritant | Highly toxic, corrosive, flammable[3] | Toxic | Lachrymator, toxic |
Performance and Reactivity in Carbamate Formation
The primary application of chloroformates is in the formation of carbamates through reaction with primary or secondary amines. The reactivity of the chloroformate is paramount to the success of this transformation.
In a typical reaction, the amine nucleophilically attacks the carbonyl carbon of the chloroformate, with subsequent loss of a chloride ion to form the carbamate.
Caption: General reaction scheme for carbamate synthesis.
When using this compound, the resulting product contains a carbazate moiety, which can be a valuable pharmacophore or a handle for further chemical modifications.
Comparative Experimental Data
Quantitative comparisons of reaction yields and product purity are essential for reagent selection. The following table provides a general overview of expected yields for carbamate synthesis using different chloroformates under optimized conditions, as reported in various sources. It is important to note that yields are highly substrate-dependent.
| Chloroformate Reagent | Substrate | Typical Yield | Reference |
| Ethyl Chloroformate | Methylamine | 88-90% | [4] |
| Hexadecyl Chloroformate | Various Amines | >85% | [5] |
| Phenyl Chloroformate | Anilinoalkylamines | Good | [6] |
Direct comparative data for this compound is not available in the reviewed literature. However, its structural similarity to other chloroformates suggests it would participate in similar reactions with amines to form the corresponding N-substituted carbazates.
Experimental Protocols
Below are detailed methodologies for key experiments involving chloroformate reagents.
General Protocol for Carbamate Synthesis with Ethyl Chloroformate
This protocol is adapted from a procedure for the synthesis of ethyl N-methylcarbamate.[4]
Materials:
-
Primary or secondary amine (e.g., 33% aqueous methylamine solution)
-
Ethyl chloroformate
-
Ether
-
Sodium hydroxide solution
-
Potassium carbonate
-
Ice-salt bath
-
Mechanical stirrer
Procedure:
-
In a flask equipped with a mechanical stirrer and cooled in an ice-salt bath, combine the amine solution and ether.
-
Cool the stirred mixture to 5°C.
-
Slowly add ethyl chloroformate, ensuring the temperature does not exceed 5°C.
-
Concurrently, add a cold solution of sodium hydroxide. The rates of addition should be controlled so that both solutions are added completely at the same time.
-
Continue stirring for 15 minutes after the addition is complete.
-
Separate the ether layer and extract the aqueous layer with ether.
-
Combine the ether layers and dry with potassium carbonate.
-
Distill the ether, and then distill the residue under reduced pressure to obtain the pure carbamate.
Experimental Workflow for Derivatization of Amines for HPLC Analysis
Chloroformates are frequently used as derivatizing agents to improve the chromatographic properties of polar compounds like amines.
Caption: Workflow for amine derivatization using a chloroformate reagent.
Applications in Drug Development and Peptide Synthesis
Chloroformate reagents are crucial in drug development for synthesizing carbamate-containing drugs and for introducing protecting groups during multi-step syntheses. The widely used Cbz (carboxybenzyl) and Fmoc (fluorenylmethyloxycarbonyl) protecting groups in peptide synthesis are introduced using their respective chloroformates.
While there is no specific evidence from the search results detailing the use of this compound in complex signaling pathway studies, the carbazate moiety it introduces can be of interest in medicinal chemistry due to its potential for hydrogen bonding and its use as a bioisostere for other functional groups.
The synthesis of peptides is a cornerstone of drug discovery. The general workflow involves the sequential addition of amino acids to a growing peptide chain.
Caption: Simplified workflow of solid-phase peptide synthesis.
While not a standard reagent in this context, a molecule like this compound could potentially be used to introduce a unique C-terminal modification to a peptide.
Conclusion
This compound represents a specialized chloroformate reagent that provides a direct route to carbazate-containing molecules. While it is less commonly cited in the literature compared to reagents like ethyl chloroformate or benzyl chloroformate, its unique structure offers potential advantages for specific applications in medicinal chemistry and materials science where the carbazate functional group is desired. The choice of chloroformate reagent will ultimately depend on the specific synthetic goal, the nature of the substrate, and the desired properties of the final product. Further experimental studies directly comparing the reactivity and performance of this compound with other chloroformates would be beneficial to the scientific community.
References
- 1. This compound | C4H7ClN2O3 | CID 84905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. Ethyl chloroformate - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ruccs.rutgers.edu [ruccs.rutgers.edu]
Reproducibility of Results with Ethyl Chloroformate Derivatization: A Comparative Guide
For researchers, scientists, and drug development professionals, achieving reproducible and reliable results in quantitative analysis is paramount. Chemical derivatization is a crucial step in enhancing the analytical properties of molecules for techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive comparison of ethyl chloroformate (ECF) derivatization with other common reagents, focusing on the reproducibility of results and supported by experimental data.
While the specific reagent "Ethyl 3-(chloroformyl)carbazate" was not prominently found in existing research, this guide will focus on the widely used and structurally related derivatizing agent, ethyl chloroformate. ECF is a versatile reagent known for its rapid and efficient derivatization of a wide range of functional groups, including amines, phenols, and carboxylic acids, often in a single step within an aqueous environment.[1][2]
Performance Comparison of Derivatization Reagents
The choice of derivatization reagent significantly impacts the sensitivity, accuracy, and reproducibility of an analytical method. Below is a comparison of ethyl chloroformate with other commonly used derivatization agents.
Table 1: Comparison of Ethyl Chloroformate with Other Derivatization Reagents
| Derivatization Reagent | Analyte Class | Key Performance Characteristics | Reference |
| Ethyl Chloroformate (ECF) | Amino Acids, Organic Acids, Biogenic Amines | Good reproducibility (RSD < 10-15%), rapid reaction in aqueous media, cost-effective.[3][4][5] | [3][4][5] |
| Methyl Chloroformate (MCF) | Seleno Amino Acids | Generally better derivatization yield and reproducibility compared to ECF for this specific class of analytes.[6] | [6] |
| Menthyl Chloroformate (MenCF) | Seleno Amino Acids | Lower derivatization efficiency and less reproducible for some seleno amino acids compared to ECF and MCF.[6] | [6] |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Amino Acids | Well-established reagent, but can have disadvantages such as problematic chromatographic separation for some derivatives.[7] | [7] |
| Dansyl chloride (DNS) | Amino Acids | A classic reagent, but may offer lower sensitivity compared to newer agents specifically designed for LC-ESI-MS. | [7] |
| 2,4,6-Trimethylpyrylium tetrafluoroborate (TMPy) | Catecholamines, Amino Acids | Generally improves signal-to-noise ratios and is suitable in terms of reproducibility and cost.[8] | [8] |
Reproducibility and Performance of Ethyl Chloroformate Derivatization
Numerous validation studies have demonstrated the excellent reproducibility of the ethyl chloroformate derivatization method for various applications. The relative standard deviation (RSD), a key indicator of precision, is consistently reported to be low.
Table 2: Performance Data for Ethyl Chloroformate Derivatization in GC-MS Analysis
| Analyte Type | Matrix | Reproducibility (RSD%) | Linearity (r²) | Limit of Detection (LOD) | Recovery (%) | Reference |
| Metabolites | Serum | < 10% (repeatability and within-48h stability) | > 0.9900 | 125 - 300 pg on-column | 70 - 120% | [3][4] |
| Metabolites | Urine | < 10% (intra-batch), < 15% (within 48h) | Not specified | 150 - 300 pg on-column | 70 - 120% | [5] |
| Biogenic Amines & Catecholamines | Pharmaceutical Preparations & Fish | 1 - 2.5% & 0.9 - 1.2% | Linear in the range 4–60 ng injected | 1.3–4.0 ng per injection | Not specified | |
| Gallic Acid | Wine | Not specified | Not specified | Not specified | Not specified | [1] |
| Resveratrol Isomers | Red Wine | Not specified | Not specified | Not specified | Not specified | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for ethyl chloroformate derivatization.
Protocol 1: Derivatization of Metabolites in Serum for GC-MS Analysis[4]
-
Sample Preparation: To 100 µL of serum, add an internal standard and 400 µL of a protein precipitation agent (e.g., methanol). Vortex and centrifuge.
-
Derivatization:
-
Take the supernatant and adjust the pH to 9–10 with 7 mol/L NaOH.
-
Add 500 µL of a mixture of ethanol/pyridine/chloroform (e.g., 5:1:4 v/v/v).
-
Add 20 µL of ethyl chloroformate. Vortex for 30 seconds.
-
Repeat the addition of ethyl chloroformate and vortexing.
-
-
Extraction:
-
Add 500 µL of chloroform and 400 µL of a saturated sodium bicarbonate solution. Vortex and centrifuge.
-
Collect the lower organic layer.
-
Add anhydrous sodium sulfate to remove residual water.
-
-
Analysis: The dried extract is reconstituted in a suitable solvent (e.g., chloroform) for GC-MS analysis.
Protocol 2: Derivatization of Gallic Acid in Wine for GC-MS Analysis[1]
-
Sample Preparation: To 150 µL of wine, add an internal standard and an antioxidant (e.g., ascorbic acid).
-
Derivatization:
-
Add 161 µL of absolute ethanol.
-
Add 51 µL of pyridine.
-
Add 137 µL of ethyl chloroformate. Vortex vigorously.
-
-
Extraction:
-
Add a suitable extraction solvent (e.g., n-hexane). Vortex and centrifuge.
-
Collect the upper organic layer.
-
-
Analysis: The organic extract is ready for GC-MS analysis.
Visualizing the Workflow
Diagrams can effectively illustrate the experimental process. The following diagrams, generated using the DOT language, outline the general workflow of ethyl chloroformate derivatization.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 3-(chloroformyl)carbazate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Ethyl 3-(chloroformyl)carbazate, a member of the acyl chloride family, requires specific procedures for its safe disposal due to its inherent reactivity. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a well-ventilated area, preferably within a chemical fume hood.[1] Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., butyl rubber). |
| Body Protection | A lab coat or chemical-resistant apron.[1][2] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator if not handled in a fume hood.[1][2] |
Acyl chlorides, such as this compound, are known to react violently with water, alcohols, amines, and bases.[3][4] This reactivity can generate heat and produce corrosive byproducts like hydrogen chloride gas.[3] Therefore, it is crucial to avoid contact with incompatible materials.
Step-by-Step Disposal Protocol
The primary strategy for the safe disposal of this compound is to first neutralize its reactivity through a controlled hydrolysis or reaction with a suitable nucleophile, followed by disposal as hazardous waste.
Experimental Protocol: Neutralization of this compound
-
Preparation: In a chemical fume hood, prepare a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Base Solution: Place a dilute solution of sodium hydroxide (e.g., 2.5 M) in the flask.[5] The amount should be in stoichiometric excess to the amount of this compound to be neutralized.
-
Controlled Addition: Slowly add the this compound dropwise from the dropping funnel into the stirred sodium hydroxide solution.[5] Monitor the temperature and control the addition rate to prevent excessive heat generation.
-
Reaction: Allow the mixture to stir for a sufficient period to ensure complete reaction. The reaction is complete when the temperature of the mixture returns to ambient and no more heat is being generated.
-
Neutralization: After the reaction is complete, neutralize the resulting solution with a dilute acid (e.g., hydrochloric acid or sulfuric acid) to a pH of approximately 7.
-
Disposal of Aqueous Waste: The final neutralized aqueous solution should be collected in a designated hazardous waste container for aqueous waste.[6]
Spill Management
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing full PPE, absorb the spill with an inert, dry material such as sand or vermiculite.[3] Do not use combustible materials like paper towels. Collect the absorbed material in a sealed container for disposal as hazardous waste.[3] Do not add water directly to the spill as it will cause a violent reaction.[4]
Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposal Considerations
All waste generated from the neutralization process, including the aqueous solution and any contaminated materials, must be disposed of as hazardous waste.[1][4] Ensure that the waste containers are properly labeled, sealed, and stored in a designated hazardous waste accumulation area.[6] Always follow your institution's specific hazardous waste disposal guidelines and consult with your environmental health and safety (EHS) department for any questions. Chemical waste generators are responsible for correctly classifying and disposing of hazardous waste in accordance with local, regional, and national regulations.[4]
References
Personal protective equipment for handling Ethyl 3-(chloroformyl)carbazate
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the handling and disposal of Ethyl 3-(chloroformyl)carbazate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of structurally similar and reactive chemicals, such as ethyl chloroformate. Chloroformates are highly reactive and hazardous, and this compound should be handled with extreme caution.
Hazard Summary
This compound is expected to be highly reactive, corrosive, and toxic. The chloroformyl group is moisture-sensitive and can react with water or other nucleophiles to release corrosive hydrogen chloride gas. Based on analogous compounds, it should be considered a substance that can cause severe skin burns, eye damage, and is likely toxic if swallowed and fatal if inhaled.
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to ensure personal safety.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved full-face respirator with cartridges suitable for organic vapors and acid gases.[1] A self-contained breathing apparatus (SCBA) may be necessary for high-risk procedures or emergencies.[2] | Protects against inhalation of highly toxic and corrosive vapors. |
| Eye and Face Protection | Full-face respirator provides integral eye and face protection. If using a half-mask respirator, chemical splash goggles and a face shield are required.[1] | Prevents severe eye damage from splashes or vapors. |
| Hand Protection | Butyl rubber or other chemically resistant gloves are strongly recommended. A minimum layer thickness of 0.7 mm is suggested for full contact. Always inspect gloves for integrity before use. | Provides protection against skin absorption and severe burns. |
| Protective Clothing | A chemical-resistant suit or a combination of a lab coat, chemical-resistant apron, and full-length pants.[1] Ensure complete coverage of the body. | Protects skin from contact with the corrosive chemical. |
| Footwear | Closed-toe, chemical-resistant boots. | Protects feet from spills. |
Operational Plan: Handling Procedures
All operations involving this compound must be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.
Engineering Controls:
-
Fume Hood: All handling, including weighing, transferring, and use in reactions, must be performed within a properly functioning chemical fume hood.
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are essential.[1]
Handling Precautions:
-
Preparation: Before starting work, ensure all necessary PPE is correctly donned. Prepare all required equipment and reagents to minimize the duration of handling.
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as it is moisture-sensitive.
-
Transfers: Use gastight syringes or cannulation techniques for transferring solutions to avoid exposure to air and moisture.
-
Spill Management: Have appropriate spill cleanup materials readily available. A spill kit should contain absorbent materials suitable for chemical spills and a neutralizing agent for acidic byproducts.
Hygiene Measures:
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]
-
Do not eat, drink, or smoke in the laboratory.
-
Contaminated clothing should be removed immediately and decontaminated before reuse.[1]
Disposal Plan
Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.
Waste Handling:
-
Collection: Collect all waste containing this compound in designated, properly labeled, and sealed hazardous waste containers.
-
Quenching (for residual amounts): Small amounts of residual this compound in reaction vessels can be cautiously quenched by slowly adding the vessel to a stirred, cooled solution of a weak base, such as sodium bicarbonate, in a fume hood. This process may generate gas, so it must be done slowly and with care.
-
Disposal: Dispose of the hazardous waste through a licensed environmental waste management company. Do not dispose of this chemical down the drain.
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical flow for safely handling this compound.
Caption: A flowchart illustrating the key safety and handling steps for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
